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1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine Documentation Hub

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  • Product: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

Core Science & Biosynthesis

Foundational

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine SDS safety data sheet

Safety, Handling, and Operational Protocols for Drug Development[1] Executive Summary & Chemical Identity[1][2] 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS: 2089728-80-1) is a specialized building block used...

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Handling, and Operational Protocols for Drug Development[1]

Executive Summary & Chemical Identity[1][2]

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS: 2089728-80-1) is a specialized building block used in the synthesis of small molecule Active Pharmaceutical Ingredients (APIs).[1] Structurally, it features a lipophilic halogenated phenyl ring attached to a cyclopentyl scaffold, terminating in a primary methanamine.[1]

This unique structure imparts specific physicochemical properties—lipophilicity driven by the chloro-fluoro substitution and basicity driven by the primary amine—that dictate its safety profile.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of handling risks and operational protocols.

Chemical Profile Table[2][3]
PropertyData / Specification
CAS Number 2089728-80-1
IUPAC Name [1-(4-Chloro-3-fluorophenyl)cyclopentyl]methanamine
Molecular Formula C₁₂H₁₅ClFN
Molecular Weight 227.71 g/mol
Physical State Viscous oil or low-melting solid (tendency to crystallize at <4°C)
Basicity (pKa) ~9.5–10.5 (Predicted for primary alkyl amine)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.[1][4][5]
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).
Hazard Identification & Mechanistic Toxicology[1]

While specific toxicological data for this exact CAS may be sparse, its structural class (halogenated aryl-cycloalkyl-amines) allows for high-confidence hazard prediction based on Structure-Activity Relationships (SAR).[1]

GHS Classification (Derived/Predicted)
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage / Causes skin irritation).[1]

  • Serious Eye Damage: Category 1 (Causes serious eye damage).[1] Mechanism: The primary amine is highly nucleophilic and basic, capable of saponifying fatty acids in corneal tissue, leading to irreversible opacity.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Toxicology Insights for Researchers
  • Halogenation Impact: The 4-chloro-3-fluoro substitution increases lipophilicity (LogP ~3.2), facilitating rapid dermal absorption compared to non-halogenated analogs.[1]

  • Amine Reactivity: As a primary amine, this compound readily reacts with atmospheric CO₂ to form carbamates (solid precipitates), which can alter stoichiometry in sensitive catalytic reactions.

  • Sensitization Potential: Benzylic-type amines have a structural alert for skin sensitization; repeated exposure may induce allergic contact dermatitis.[1]

Technical Handling & Engineering Controls[1]

To ensure data integrity and operator safety, handling must occur within a controlled environment.[1]

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed in a Chemical Fume Hood or Glovebox .[1]

  • Ventilation: Face velocity > 0.5 m/s.[1]

  • Inert Atmosphere: Due to hygroscopicity and CO₂ sensitivity, store and handle under Nitrogen or Argon.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Double Nitrile (0.11 mm) or Laminate Film (Silver Shield) Standard nitrile may degrade upon prolonged exposure to the amine in organic solvents (e.g., DCM).[1] Laminate offers >480 min breakthrough.[1]
Eyes Chemical Goggles + Face Shield Safety glasses are insufficient.[1] The basic nature of the amine poses a risk of permanent corneal damage.
Respiratory NIOSH N95/P100 (Solids) or ABEK1 Cartridge (Liquids/Mists)Required if handling outside a fume hood (not recommended) or during spill cleanup.
Body Tyvek® Lab Coat Prevents absorption through standard cotton clothing.[1]
Operational Protocols
A. Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, emphasizing the prevention of carbonate formation and exposure.

HandlingProtocol cluster_warning CRITICAL SAFETY NOTE Start Start: Reagent Retrieval CheckState Check Physical State (Solid vs Oil) Start->CheckState Solid Solid: Weigh in Air (Rapidly) CheckState->Solid Crystalline Oil Oil/Liquid: Handle via Syringe or Cannula Transfer CheckState->Oil Viscous Liquid Inert Purge Headspace with Argon/N2 (Prevent Carbonation) Solid->Inert Oil->Inert Dissolve Dissolve in Anhydrous Solvent (DCM/THF) Inert->Dissolve Reaction Proceed to Reaction Dissolve->Reaction Warning Avoid Metal Spatulas (Trace metal contamination)

Figure 1: Safe handling workflow emphasizing inert atmosphere maintenance to prevent carbamate formation.

B. Spill Response (Bench Scale < 100g)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don ABEK respiratory protection and double gloves.[1]

  • Contain: Use a dry sand or vermiculite dike.[1] Do not use sawdust (reaction risk).

  • Neutralize: Gently apply a dilute weak acid (e.g., 5% Citric Acid or Sodium Bisulfate) to neutralize the amine.

  • Collect: Scoop into a hazardous waste container labeled "Basic Organic Waste."

Emergency Medical Protocols

Trustworthiness Note: The following protocols are based on standard medical management for corrosive amine exposure. Always consult the specific SDS and a medical professional.

Exposure RouteImmediate Action (First 60 Seconds)Follow-up
Eye Contact IMMEDIATE IRRIGATION. Flush with water/saline for minimum 30 minutes .[1] Hold eyelids apart.Transport to ER immediately.[1] Alkalinity causes deep tissue penetration; damage may be delayed.[1]
Skin Contact Remove contaminated clothing.[1][6] Flush with water for 15 minutes.Monitor for delayed chemical burns.[1] Do not apply neutralizing agents (vinegar) to skin.
Inhalation Move to fresh air.[1][6] Keep warm and at rest.If breathing is labored, administer oxygen (trained personnel only).
Ingestion DO NOT INDUCE VOMITING. Rinse mouth with water.[1][7]Risk of esophageal perforation.[1] Urgent medical assessment required.[1]
Synthesis & Application Context

This compound is typically synthesized via the reduction of 1-(4-chloro-3-fluorophenyl)cyclopentanecarbonitrile .[1]

  • Reaction Risk: The reduction (often using LAH or Borane) generates hydrogen gas and requires quenching.

  • Impurity Profile: Common impurities include the unreacted nitrile or the secondary amine dimer.[1]

  • Storage Stability: Over time, the amine may yellow due to oxidation. Purity should be re-verified via HPLC/LC-MS if stored >6 months.

Waste Disposal & Environmental Fate[1]
  • Classification: Hazardous Chemical Waste (Corrosive/Toxic).

  • Segregation: DO NOT mix with acidic waste streams (exothermic neutralization) or oxidizing agents (fire risk).

  • Disposal Method: Incineration in a licensed chemical waste facility equipped with a scrubber for nitrogen oxides (NOx) and halogenated byproducts (HCl, HF).

References
  • PubChem Compound Summary. (2025). 1-[1-(3-chloro-4-fluorophenyl)cyclohexyl]-N,N-dimethylmethanamine (Analogous Structure Data). National Center for Biotechnology Information.[1] Link

  • Echemi Safety Data. (2025). SDS for 1-(3-fluorophenyl)cyclopropanemethanamine (Structural Analog).Link

  • Organic Syntheses. (2014). Working with Hazardous Chemicals: General Guidelines for Amines.Link

  • Fisher Scientific. (2024).[1][7] Safety Data Sheet: General Handling of Benzylamines.Link

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8][9] National Academies Press.[1][8][9][10] Link

Sources

Exploratory

Technical Guide: Solubility Profiling of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

This guide details the solubility profile, physicochemical properties, and handling protocols for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS 2089728-80-1), a specialized building block used in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS 2089728-80-1), a specialized building block used in the synthesis of pharmaceutical intermediates and bioactive scaffolds.

Executive Summary

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine is a lipophilic primary amine characterized by a cyclopentyl core substituted with a halogenated phenyl group.[1] Its structural integrity and reactivity make it a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Effective utilization of this compound relies on precise solubility management. While highly soluble in dipolar aprotic solvents like DMSO and protic solvents like Methanol , its handling requires specific protocols to prevent precipitation during aqueous dilution and to maintain stability against oxidation or hygroscopic degradation.

Key Solubility Indices (Predicted)
SolventSolubility PotentialPrimary Application
DMSO High (>50 mg/mL)Stock solution preparation (10–100 mM)
Methanol High (>50 mg/mL)LC-MS sample prep, intermediate dilutions
Water Low (<0.1 mg/mL)*Biological assay buffer (requires co-solvent)
1N HCl High (>20 mg/mL)Aqueous conversion to salt form

*Note: Data refers to the Free Base form. The Hydrochloride (HCl) salt variant exhibits significantly higher aqueous solubility.

Physicochemical Context

Understanding the molecular properties is essential for predicting solvent behavior. The presence of the lipophilic chlorofluorophenyl ring drives the compound's affinity for organic solvents, while the primary amine provides a handle for protonation.

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₅ClFNModerate molecular weight facilitates dissolution.
Molecular Weight 227.71 g/mol Ideal for high-concentration stock solutions (100 mM ≈ 22.7 mg/mL).
LogP (Predicted) ~3.25Indicates high lipophilicity; prone to precipitation in aqueous buffers.
pKa (Base) ~9.5–10.5Basic amine; will be protonated (charged) at physiological pH (7.4).
H-Bond Donors 1 (NH₂)Facilitates solubility in protic solvents like Methanol.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the industry-standard solvent for compound management due to its ability to dissolve both polar and non-polar moieties.

Mechanism of Action

The sulfoxide group in DMSO acts as a powerful hydrogen bond acceptor, interacting with the primary amine hydrogens (-NH₂). Simultaneously, the methyl groups of DMSO solvate the lipophilic cyclopentyl and phenyl rings via van der Waals forces.

Protocol 1: Preparation of 100 mM Stock Solution

Objective: Create a stable, high-concentration stock for long-term storage.

  • Weighing: Accurately weigh 22.77 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity).

  • Dissolution:

    • Step A: Vortex for 30 seconds.

    • Step B: If particulates remain, sonicate in a water bath at 25°C for 2 minutes.

    • Step C: Visual inspection.[2] The solution should be strictly clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Critical Considerations
  • Hygroscopicity: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of the free base over time, leading to "crashing out" (precipitation) upon thawing. Always equilibrate DMSO stocks to room temperature before opening.

  • Freezing Point: DMSO freezes at 18.5°C. Ensure the solution is fully liquid before pipetting to prevent concentration gradients.

Solubility in Methanol

Methanol is the preferred solvent for analytical chemistry (LC-MS/HPLC) and intermediate reaction steps due to its low boiling point and miscibility with water.

Mechanism of Action

Methanol acts as both a hydrogen bond donor and acceptor. It solvates the amine head group effectively while accommodating the hydrophobic tail better than water.

Protocol 2: LC-MS Sample Preparation

Objective: Prepare a 1 mg/mL working solution for analytical verification.

  • Dilution: Take 10 µL of the 100 mM DMSO stock.

  • Solvent: Add 990 µL of HPLC-grade Methanol.

  • Mixing: Vortex for 10 seconds.

  • Filtration (Optional): If using for sensitive instrumentation, filter through a 0.22 µm PTFE syringe filter to remove any potential dust or undissolved micro-aggregates.

Warning: Do not store methanolic solutions for extended periods (>1 month) if the compound is suspected to react with trace impurities (e.g., formic acid contaminants), although this specific amine is generally stable.

Experimental Validation Protocols

Since specific experimental solubility values can vary by batch and crystal form (polymorphs), researchers must validate solubility empirically.

Workflow: Saturation Shake-Flask Method

This is the "Gold Standard" for determining equilibrium solubility.

SolubilityWorkflow cluster_check Visual Check Start Start: Excess Solid AddSolvent Add Solvent (DMSO or MeOH) Target: Super-saturation Start->AddSolvent Agitate Agitate (Shake/Stir) 24 Hours @ 25°C AddSolvent->Agitate Filter Centrifuge & Filter (0.22 µm PTFE) Agitate->Filter Check Is solid visible? Agitate->Check Analyze Analyze Filtrate (HPLC-UV or LC-MS) Filter->Analyze Calc Calculate Solubility (mg/mL) Analyze->Calc Check->Filter Yes AddMore Add more solid Check->AddMore No AddMore->Agitate

Figure 1: Saturation Shake-Flask workflow for determining equilibrium solubility limits.

Protocol 3: Kinetic Solubility (High Throughput)

For rapid estimation during biological assays:

  • Prepare a 10 mM DMSO stock .

  • Spike into aqueous buffer (PBS, pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.

  • Measure turbidity using a nephelometer or UV plate reader (absorbance at 600 nm).

  • Precipitation Point: The concentration at which OD600 rises above baseline indicates the solubility limit in that buffer.

Troubleshooting & Best Practices

Issue: Precipitation upon dilution into aqueous media

Cause: The "LogP Effect." The hydrophobic phenyl ring drives aggregation when the organic solvent (DMSO) concentration drops below 1-2%. Solution:

  • Step-wise Dilution: Dilute DMSO stock into Methanol first, then into water.

  • Keep DMSO Constant: Maintain 0.5% - 1.0% DMSO in the final assay buffer to aid solubility.

  • Acidification: If the assay permits, lower the pH slightly (to pH 5-6) to protonate the amine, significantly boosting aqueous solubility.

Issue: "Oiling Out"

Cause: The compound may separate as an oil rather than a solid precipitate. Solution: This is common for amines with low melting points. Sonication will rarely re-dissolve this. You must add more organic solvent (DMSO/MeOH) to resolubilize.

Decision Tree: Solvent Selection

SolventSelection Goal Goal Storage Long-term Storage Goal->Storage Assay Biological Assay Goal->Assay Analysis LC-MS / HPLC Goal->Analysis DMSO DMSO (Anhydrous) 10-100 mM Storage->DMSO High Sol. & Stability Buffer Aqueous Buffer + 0.1% DMSO Assay->Buffer Low Sol. Risk MeOH Methanol / ACN Analysis->MeOH Volatility Required

Figure 2: Solvent selection logic based on experimental intent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 580778, [1-(4-Chlorophenyl)cyclopentyl]methanamine. Retrieved from [Link]

    • Note: Provides physicochemical data for the close structural analog used for SAR interpol
  • Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin 102. Retrieved from [Link][2][3]

    • Note: Authoritative source for DMSO solvent properties and general solubility rules for organic amines.
  • Note: Verification of compound identity, CAS registry, and molecular weight.
  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Note: Foundational text for the "Shake-Flask" methodology described in Protocol 5.

Sources

Foundational

Suppliers and price for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

An In-Depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine for Advanced Research Authored by a Senior Application Scientist This guide provides an in-depth technical overview of 1-(4-Chloro-3-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine, a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on sourcing, chemical properties, potential synthetic pathways, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS No: 2089728-80-1) is a substituted cycloalkylamine that serves as a valuable building block in the synthesis of complex molecular scaffolds. Its unique structure, featuring a halogenated phenyl ring attached to a cyclopentanemethanamine moiety, offers a combination of properties that are highly sought after in modern drug design. The presence of both chlorine and fluorine atoms on the phenyl ring allows for the fine-tuning of electronic properties, lipophilicity, and metabolic stability of derivative compounds.[1][2] Furthermore, the cyclopentane ring introduces a degree of conformational rigidity, which can be crucial for achieving selective binding to biological targets.[3] This guide will explore the practical considerations for utilizing this compound in a research setting, from procurement to application.

Sourcing and Procurement of Research-Grade Material

The acquisition of high-purity starting materials is a critical first step in any research endeavor. For 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine, several chemical suppliers offer various grades and quantities. It is imperative to verify the CAS number (2089728-80-1) to ensure the correct isomeric form is procured.

Table 1: Supplier and Pricing Overview for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

SupplierCAS NumberPurityPrice (USD)Quantity
ChemScene[4]2089728-80-1≥98%$34.00100mg
AiFChem[5]2089728-80-195%Inquiry250mg, 1g
Amadis Chemical[6]N/AN/AInquiryN/A

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Expert Insight: When selecting a supplier, purity is a paramount consideration. For applications in drug discovery and medicinal chemistry, a purity of ≥98% is highly recommended to avoid the introduction of confounding variables in biological assays. Always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Physicochemical Properties and Handling

Understanding the physicochemical properties of a compound is essential for its proper handling, storage, and use in experimental design.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅ClFNChemScene[4]
Molecular Weight 227.71 g/mol ChemScene[4], AiFChem[5]
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene[4]
LogP 3.2496ChemScene[4]
Storage Temperature 2-8°C, Sealed in dry conditionsChemScene[4]
Physical Form SolidMilliporeSigma (for a related compound)

Causality Behind Experimental Choices: The LogP value of 3.2496 suggests a moderate level of lipophilicity, which has implications for solubility and cell permeability in biological systems. The recommended storage at 2-8°C in a dry, sealed environment indicates that the compound may be sensitive to moisture or degradation at room temperature over extended periods.[4]

Synthetic Considerations and Characterization

Proposed Synthetic Workflow

A logical synthetic pathway would start from 1-(4-chloro-3-fluorophenyl)cyclopentanecarbonitrile. This intermediate could potentially be synthesized via the reaction of 4-chloro-3-fluorophenylacetonitrile with 1,4-dibromobutane under basic conditions. The resulting cyclopentanecarbonitrile can then be reduced to the target primary amine.

Synthetic_Workflow Proposed Synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product A 4-Chloro-3-fluorophenylacetonitrile C 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile A->C Base (e.g., NaH) B 1,4-Dibromobutane B->C D 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine C->D Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Reduction of Nitrile Intermediate (General Procedure)

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: Dissolve 1-(4-chloro-3-fluorophenyl)cyclopentanecarbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by column chromatography on silica gel or by distillation under reduced pressure.

Structural Verification

The identity and purity of the synthesized 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine are of significant interest in the development of novel therapeutics.

  • Halogenated Phenyl Ring: The 4-chloro and 3-fluoro substitutions are known to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine can increase metabolic stability and binding affinity, while chlorine can enhance lipophilicity.[2]

  • Cycloalkylamine Scaffold: Cycloalkylamines, such as the cyclopentanemethanamine moiety, are important building blocks for creating conformationally constrained molecules.[3] This can lead to improved selectivity for the target receptor or enzyme by reducing off-target binding.

Molecular_Logic Structural Features and Their Role in Drug Design A 1-(4-Chloro-3-fluorophenyl) cyclopentanemethanamine B 4-Chloro-3-fluorophenyl Group A->B C Cyclopentanemethanamine Moiety A->C D Modulation of: - Lipophilicity - Metabolic Stability - Binding Affinity B->D E Introduction of: - Conformational Rigidity - Defined 3D Structure C->E F Improved Pharmacokinetics & Pharmacodynamics D->F E->F

Caption: Logical relationship of structural components to drug properties.

Safety and Handling Protocol

As with any chemical reagent, proper safety precautions must be observed when handling 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine.

Safety Information: The precursor, 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile, has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It is prudent to assume the amine derivative has a similar or more potent hazard profile.

Step-by-Step Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Dispensing: When weighing and dispensing the solid, use a spatula and avoid creating dust.

  • Storage: Store the compound in a tightly sealed container in a designated, cool, and dry area, as recommended at 2-8°C.[4]

  • Spill & Disposal: In case of a spill, contain the material and clean the area following established laboratory procedures. Dispose of waste according to institutional and local regulations.

Conclusion

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine is a specialized chemical intermediate with considerable potential for the synthesis of novel compounds in drug discovery. Its unique combination of a halogenated aromatic ring and a conformationally constrained cycloalkylamine scaffold makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its sourcing, properties, potential synthesis, and safe handling to support its effective use in advanced research applications.

References

  • BuyersGuideChem. 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine suppliers and producers. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Google Patents. Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. [Link]

  • Der Pharma Chemica. Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. [Link]

Sources

Exploratory

1-Arylcyclopentyl Methanamine Building Blocks for Medicinal Chemistry: Synthesis, Pharmacophore Rigidification, and Application

Executive Summary: Escaping Flatland with Cycloalkylamines In modern drug discovery, the strategic shift from planar, sp2-hybridized aromatics to sp3-rich, three-dimensional architectures is a proven method to improve cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland with Cycloalkylamines

In modern drug discovery, the strategic shift from planar, sp2-hybridized aromatics to sp3-rich, three-dimensional architectures is a proven method to improve clinical success rates. The 1-arylcyclopentyl methanamine scaffold exemplifies this paradigm. By constraining a flexible phenethylamine core within a cyclopentyl ring, medicinal chemists can precisely orientate aromatic and basic amine functionalities in 3D space. This rigidification enhances metabolic stability, improves lipophilicity profiles, and maximizes high-affinity target engagement, particularly within central nervous system (CNS) drug development[1]. Commercial suppliers now recognize the immense value of these scaffolds, incorporating them heavily into make-on-demand library synthesis sets[2][3].

Structural Biology & Pharmacophore Rationale

The "Goldilocks" Ring: Cyclopentyl vs. Cyclobutyl and Cyclohexyl

When rigidifying an aryl-alkylamine core, the choice of the cycloalkane ring dictates both the thermodynamic stability of the molecule and the spatial vector of the amine.

  • Cyclobutane rings (found in drugs like sibutramine) introduce significant angle and torsional strain due to deviations from the ideal 109.5° sp3 bond angle. This strain can inadvertently increase the reactivity or instability of adjacent functional groups[4].

  • Cyclohexane rings are highly flexible, undergoing rapid chair-to-chair inversions. This flexibility often incurs a high entropic penalty upon binding to a target receptor.

  • Cyclopentane rings offer a "Goldilocks" solution. The cyclopentyl envelope conformation minimizes inherent ring strain while providing sufficient rigidity to lock the aryl and methanamine groups into an optimal geometry. This structural pre-organization perfectly matches the binding pockets of various enzymes and monoamine transporters[1][5].

Impact on Physicochemical Properties

The incorporation of the cyclopentyl ring directly impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidate. The table below summarizes the comparative structural advantages of different ring constraints.

Scaffold TypeRepresentative CoreRing Strain (Approx.)Conformational Flexibilitysp3 Character Impact
Linear Phenethylamine~0 kcal/molHigh (Free rotation)Baseline
Cyclobutyl 1-Arylcyclobutyl methanamine~26 kcal/molLow (Puckered)High
Cyclopentyl 1-Arylcyclopentyl methanamine~6 kcal/molModerate (Envelope)High (Optimal)
Cyclohexyl 1-Arylcyclohexyl methanamine~0 kcal/molHigh (Chair/Boat flips)Highest

Target Engagement & Mechanistic Pathways

Derivatives such as [6] and [7][8] are highly privileged structures in neuropharmacology. The sp3-rich core allows the molecule to penetrate the blood-brain barrier effectively. Once in the CNS, the rigid spatial arrangement of the aryl group and the primary amine enables the molecule to act as a potent inhibitor of monoamine transporters (SERT, NET, DAT) by physically blocking the transporter pore and preventing neurotransmitter reuptake.

TargetEngagement Ligand 1-Arylcyclopentyl methanamine Scaffold Transporter Monoamine Transporter (SERT / NET / DAT) Ligand->Transporter Binding (sp3-rich core) Inhibition Transporter Blockade Transporter->Inhibition Reuptake Inhibition Synapse Increased Synaptic Neurotransmitters Inhibition->Synapse Receptor Post-Synaptic Activation Synapse->Receptor Enhanced Signaling

Pharmacological pathway of monoamine transporter inhibition by rigidified cycloalkylamines.

Synthetic Methodologies & Self-Validating Protocols

Retrosynthetic Strategy

The most robust and scalable approach to synthesizing 1-arylcyclopentyl methanamines relies on the cycloalkylation of an arylacetonitrile, followed by the reduction of the resulting nitrile intermediate[4][9].

SyntheticWorkflow A Arylacetonitrile C 1-Arylcyclopentane- carbonitrile A->C Cycloalkylation B 1,4-Dibromobutane + Base B->C E 1-Arylcyclopentyl- methanamine C->E Nitrile Reduction D Reducing Agent (e.g., LiAlH4) D->E

Synthetic workflow for 1-arylcyclopentyl methanamines via cycloalkylation and reduction.

Step-by-Step Protocol: Synthesis of [1-(4-Chlorophenyl)cyclopentyl]methanamine

As an application scientist, I emphasize that successful library generation requires protocols that are mechanistically sound and self-validating. The following two-step procedure is optimized for yield and operational safety.

Step 1: Phase-Transfer Catalyzed Cycloalkylation

  • Reagents: 4-Chlorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), 50% aqueous NaOH, Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Procedure & Causality:

    • Dissolve 4-chlorophenylacetonitrile and 1,4-dibromobutane in toluene.

    • Add TBAB. Why? Because the reaction is biphasic, TBAB acts as a phase-transfer catalyst, lipophilizing the hydroxide ion and shuttling it into the organic phase. This enables the rapid, sequential deprotonation of the acidic benzylic protons.

    • Vigorously stir and add 50% aq. NaOH dropwise at 60°C. Why? The high concentration of the strong base ensures that the second intramolecular alkylation (ring closure) occurs much faster than intermolecular side reactions, effectively preventing oligomerization[4].

    • After 4 hours, cool, separate the organic layer, wash with brine, dry over MgSO4, and concentrate. Purify via vacuum distillation to yield 1-(4-chlorophenyl)cyclopentanecarbonitrile.

Step 2: Nitrile Reduction to Primary Amine

  • Reagents: 1-(4-chlorophenyl)cyclopentanecarbonitrile (1.0 eq), Lithium aluminum hydride (LiAlH4, 2.0 eq), Anhydrous THF.

  • Procedure & Causality:

    • Suspend LiAlH4 in anhydrous THF at 0°C under N2. Why? Nitriles are highly oxidized functional groups that require a powerful source of nucleophilic hydride for complete reduction to the primary amine. Milder reagents like NaBH4 are insufficiently reactive.

    • Dropwise add the nitrile dissolved in THF, then heat to reflux for 3 hours. Why? Heating is required to overcome the activation energy barrier for the second hydride transfer, converting the intermediate imine salt to the final amine.

    • Cool to 0°C and quench using the Fieser method (

      
       mL H2O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H2O per
      
      
      grams of LiAlH4). Why? This specific quenching sequence traps the aluminum salts as a granular aluminate precipitate rather than a gelatinous emulsion, preventing product entrapment.
    • Self-Validating Checkpoint: The successful formation of the aluminate salts is visually confirmed when the grey, gelatinous reaction mixture transforms into a crisp, white, granular suspension. If the mixture remains a grey paste, the quenching is incomplete.

    • Filter, concentrate the filtrate, and precipitate as the hydrochloride salt using ethereal HCl to yield pure [1-(4-chlorophenyl)cyclopentyl]methanamine hydrochloride.

Conclusion & Future Perspectives

The 1-arylcyclopentyl methanamine building block is far more than a simple structural novelty; it is a meticulously balanced pharmacophore that bridges the gap between conformational flexibility and rigid target engagement. By leveraging robust synthetic methodologies like phase-transfer catalyzed cycloalkylation, medicinal chemists can efficiently generate diverse libraries of these sp3-enriched scaffolds to tackle complex neurological and systemic targets.

References

Sources

Foundational

Gem-Disubstituted Cyclopentane Scaffolds: From Conformational Constraint to Clinical Candidates

An In-Depth Technical Guide for Drug Discovery Professionals Abstract In the modern era of drug discovery, the strategic move away from flat, aromatic systems towards three-dimensional molecular architectures is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

In the modern era of drug discovery, the strategic move away from flat, aromatic systems towards three-dimensional molecular architectures is paramount for enhancing potency, selectivity, and pharmacokinetic profiles. Gem-disubstituted cyclopentane scaffolds have emerged as a powerful tool in this "escape from flatland," offering a unique combination of conformational rigidity and synthetic accessibility. This guide provides a comprehensive overview of the core principles, synthetic strategies, and medicinal chemistry applications of these valuable scaffolds. We will delve into the conformational implications of gem-disubstitution, particularly the Thorpe-Ingold effect, and explore how this translates into tangible benefits for drug design, including metabolic stability and target engagement. Through detailed protocols, illustrative case studies, and mechanistic insights, this document serves as a technical resource for researchers and scientists dedicated to the design and development of next-generation therapeutics.

The Strategic Value of Conformational Rigidity

The cyclopentane ring is a common motif in pharmaceuticals and natural products.[1][2] However, its inherent flexibility, characterized by rapid interconversion between envelope and half-chair conformations, can be a liability in drug design.[2][3] This flexibility can lead to a significant entropic penalty upon binding to a biological target, as the molecule must adopt a specific, low-energy conformation from a range of possibilities.

Conformational rigidification is a well-established strategy to pre-organize a molecule into its bioactive conformation, thereby improving binding affinity, selectivity, and metabolic stability.[2] The introduction of a gem-disubstituent onto a cyclopentane ring is a highly effective method to achieve this. This substitution pattern introduces significant steric interactions that restrict the ring's ability to pucker, effectively locking it into a more defined three-dimensional shape.[4] This principle, known as the Thorpe-Ingold effect or gem-disubstituent effect, is a cornerstone of the utility of these scaffolds.[5][6]

The Thorpe-Ingold Effect: A Driving Force for Favorable Conformations

First described in 1915, the Thorpe-Ingold effect explains how gem-disubstitution accelerates intramolecular reactions and favors cyclic structures.[5] The core principle is that bulky geminal substituents compress the internal bond angle between the non-substituted carbons of the chain.[6] This pre-organization brings the reactive ends of a precursor molecule closer together, lowering the activation energy for cyclization.[4]

From a conformational standpoint in a pre-formed ring, this "angle compression" disfavors certain puckered states and creates a more rigid, predictable scaffold. This has profound implications for drug design:

  • Reduced Entropic Penalty: By locking the molecule into a conformation that is closer to the one required for binding, the loss of conformational entropy upon binding is minimized, leading to a more favorable free energy of binding (ΔG) and higher affinity.

  • Improved Selectivity: A rigid scaffold presents a more defined shape to the target protein, allowing for more specific interactions and reducing off-target binding.

  • Enhanced Metabolic Stability: Gem-disubstitution, particularly with groups like methyl or fluorine, can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[7][8]

Caption: The Thorpe-Ingold effect accelerates ring formation.

Synthetic Strategies for Gem-Disubstituted Cyclopentanes

The construction of gem-disubstituted cyclopentane cores can be achieved through various synthetic routes. The choice of method is often dictated by the desired substitution pattern, the nature of the geminal groups (e.g., dialkyl, difluoro, spirocyclic), and the need for stereocontrol.

Ring-Closing Reactions

Ring-closing metathesis (RCM) and intramolecular alkylations are powerful methods for constructing the cyclopentane ring. The Thorpe-Ingold effect is particularly beneficial in these reactions, often leading to higher yields and faster reaction times for gem-disubstituted precursors compared to their unsubstituted counterparts.[5]

Cycloaddition Reactions

(3+2) cycloaddition reactions provide a convergent and often stereoselective route to highly substituted cyclopentanes. For instance, the reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides can efficiently generate spiro(cyclopentane-1,3'-indoline) derivatives, which are found in various bioactive molecules.[9] This approach builds the complex core in a single step with excellent control over diastereoselectivity.

Dieckmann Condensation

The intramolecular condensation of a diester to form a β-keto ester, known as the Dieckmann condensation, is a classic and reliable method for forming five-membered rings.[10] This method is particularly useful for synthesizing spirocyclic systems when starting from cyclic α-amino acids, providing access to novel building blocks for drug design.[10]

Synthesis of gem-Difluorocyclopentanes

The gem-difluoro group is a highly sought-after motif in medicinal chemistry as a bioisostere for a carbonyl group or to block metabolic oxidation.[7][11] A common and scalable strategy for their synthesis involves the deoxyfluorination of a corresponding cyclopentanone precursor using reagents like diethylaminosulfur trifluoride (DAST) or its more stable analogs like MorphDAST.[7]

Experimental Protocol: Synthesis of a gem-Difluorocyclopentane Intermediate

This protocol describes a scalable, two-step synthesis of a gem-difluorocyclopentane building block from a commercially available cyclopentanone, based on methodologies described in the literature.[7]

Step 1: Synthesis of 3,3-Difluorocyclopentan-1-ol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-oxocyclopentane-1-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Fluorination: Slowly add MorphDAST (2.2 eq) to the cooled solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours under a nitrogen atmosphere.

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target gem-difluorocyclopentanone.

  • Reduction: Dissolve the resulting ketone in methanol (MeOH) and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 1 hour.

  • Workup: Quench with water, remove MeOH under reduced pressure, and extract with ethyl acetate. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated to give 3,3-difluorocyclopentan-1-ol, which can often be used without further purification.

Medicinal Chemistry Applications and Impact on Drug Properties

The incorporation of a gem-disubstituted cyclopentane scaffold can profoundly and positively impact the properties of a drug candidate. Its primary role is to serve as a rigid, three-dimensional building block that can improve interactions with the target protein while enhancing pharmacokinetic properties.

Drug_Discovery_Workflow A Scaffold Selection: Gem-Disubstituted Cyclopentane B Synthesis of Analogs (e.g., RCM, Cycloaddition) A->B Access to 3D Chemical Space C In Vitro Screening (Potency & Selectivity) B->C Test Biological Hypothesis D ADME Profiling (Metabolic Stability, Permeability) C->D Iterative Feedback E Structure-Activity Relationship (SAR) Analysis C->E D->E F Lead Optimization E->F Refine Properties F->B Design New Analogs G Preclinical Candidate F->G caption Role of the scaffold in a drug discovery pipeline.

Caption: Role of the scaffold in a drug discovery pipeline.

Bioisosteric Replacement

Gem-disubstituted cyclopentanes can serve as effective bioisosteres for other common chemical groups.[12][13]

  • gem-Dimethyl Isostere: A spiro-fused cyclopentane can mimic a gem-dimethyl group, often providing a more rigid and defined orientation for attached pharmacophores. This can lead to improved potency by optimizing van der Waals contacts within a binding pocket.[14]

  • Phenyl Ring Mimic: While not a direct electronic mimic, the rigid 3D geometry of a substituted cyclopentane can position substituents in a spatial arrangement similar to that of a 1,3-disubstituted phenyl ring, while significantly increasing the fraction of sp³ carbons (Fsp³). Increasing Fsp³ is a widely recognized strategy to improve solubility, reduce promiscuity, and escape the "flatland" of aromatic compounds.[15]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of this scaffold can tune key drug-like properties. The table below summarizes the typical effects of different gem-disubstitutions.

Gem-DisubstituentPrimary Impact on PropertiesRationale & Causality
Dimethyl Increased Lipophilicity (logP), Enhanced Metabolic StabilityShields adjacent positions from CYP450-mediated oxidation. The alkyl groups increase the non-polar surface area.
Difluoro Reduced pKa of adjacent amines, Modulated Lipophilicity, Blocked MetabolismThe highly electronegative fluorine atoms act as a polar yet lipophilic moiety.[8] They withdraw electron density, lowering the basicity of nearby functional groups.
Spirocycle Increased Rigidity and Fsp³, Improved SolubilityCreates a well-defined 3D exit vector for substituents. Disrupts crystal packing, which can improve solubility. The use of spirocycles in approved drugs has risen significantly.[16]
Cyclopentyl Increased Lipophilicity, Potential for Improved PermeabilityActs as a rigid lipophilic handle, which can enhance passage through cell membranes. Often used as a more rigid version of an isopropyl or tert-butyl group.

Case Study: Cyclopentolate in Ophthalmology

While not a classic example of a drug designed de novo with this principle, the structure of Cyclopentolate, an essential medicine used for pupil dilation, highlights the cyclopentane core.[17] Cyclopentolate is an anticholinergic agent that blocks muscarinic receptors in the eye.[17] Its structure features a cyclopentane ring attached to a hydroxy group alpha to an ester. The cyclopentane ring serves as a rigid, lipophilic component that contributes to the overall shape and binding of the molecule to its target receptor. Studies have shown it to be an effective and safe cycloplegic agent, with adverse effects being rare and mild.[17] The rigid nature of the cyclopentane scaffold helps to properly orient the pharmacophoric ester and hydroxyl groups for effective receptor antagonism.

Conclusion and Future Outlook

Gem-disubstituted cyclopentane scaffolds represent a mature yet continually evolving platform in medicinal chemistry. Their ability to enforce conformational constraint through the Thorpe-Ingold effect provides a reliable method for improving the fundamental properties of drug candidates, from target affinity to metabolic stability. The development of scalable and stereoselective synthetic methods, particularly for novel variants like gem-difluorinated and complex spirocyclic systems, continues to expand the accessible chemical space for drug designers.[7][9] As the demand for molecules with superior three-dimensionality and optimized pharmacokinetic profiles grows, the strategic application of gem-disubstituted cyclopentanes is poised to play an increasingly important role in the development of innovative and effective medicines.

References

  • Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reac - SciSpace. (2020). Available at: [Link]

  • Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing... - ResearchGate. Available at: [Link]

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). Available at: [Link]

  • (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2026). Available at: [Link]

  • Thorpe–Ingold effect - Wikipedia. Available at: [Link]

  • A Modular Approach to the Synthesis of gem-Disubstituted Cyclopropanes - PubMed. (2018). Available at: [Link]

  • Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Additional Problems for Conformation/Sterics/Strain 1. The Thorpe-Ingold effect (also called the gem-dimethyl effect) is an effe. Available at: [Link]

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis - ResearchGate. (2025). Available at: [Link]

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks | Ukrainica Bioorganica Acta. (2025). Available at: [Link]

  • Conformation: Thorpe-Ingold Effect - YouTube. (2022). Available at: [Link]

  • Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ChemRxiv. Available at: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. Available at: [Link]

  • The gem-Disubstituent Effect-Computational Study that Exposes the Relevance of Existing Theoretical Models | Request PDF - ResearchGate. (2025). Available at: [Link]

  • The retrosynthetic analysis of gem‐dimethylcyclobutane natural products. - ResearchGate. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. Available at: [Link]

  • Conformational analysis of cycloalkanes - SciSpace. (2015). Available at: [Link]

  • Conformational Analysis of Cyclopentane | PDF | Chemistry | Stereochemistry - Scribd. Available at: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. Available at: [Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - RSC Publishing. (2023). Available at: [Link]

  • Conformational Analysis of Cycloalkanes (Upto Six Membered Rings) - Dalal Institute. Available at: [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI. (2020). Available at: [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]

  • Investigation of a [1.1.1]bicyclopentane as a phenyl replacement within an LpPLA 2 inhibitor | Request PDF - ResearchGate. (2025). Available at: [Link]

  • Bioisosterism - Drug Design Org. (2007). Available at: [Link]

  • Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. Available at: [Link]

  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - MDPI. (2024). Available at: [Link]

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC. (2023). Available at: [Link]

  • Ophthalmic applications of cyclopentolate - Klinika Oczna. Available at: [Link]

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Exploratory

Difference between 1-(4-Chloro-3-fluorophenyl)cyclopentanamine and cyclopentanemethanamine

The following technical guide details the structural, synthetic, and functional divergences between 1-(4-Chloro-3-fluorophenyl)cyclopentanamine and Cyclopentanemethanamine . Executive Summary This guide distinguishes bet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergences between 1-(4-Chloro-3-fluorophenyl)cyclopentanamine and Cyclopentanemethanamine .

Executive Summary

This guide distinguishes between two chemically distinct amines sharing a cyclopentyl motif.

  • Molecule A [1-(4-Chloro-3-fluorophenyl)cyclopentanamine]: A rigid, gem-disubstituted "warhead" scaffold. It features a quaternary carbon linking an aromatic ring and an amine directly to the cyclopentane core. This structure is characteristic of Monoamine Reuptake Inhibitors and NMDA receptor modulators.

  • Molecule B [Cyclopentanemethanamine]: A flexible, aliphatic building block. The amine is separated from the ring by a methylene spacer, making it a primary "linker" used to introduce lipophilic bulk without aromatic rigidity.

The distinction is not merely nomenclature; it dictates the synthetic strategy (Quaternary center formation vs. Nitrile reduction) and the pharmacological trajectory (Active pharmacophore vs. Side-chain fragment).

Structural & Physicochemical Analysis[1][2][3]

The core difference lies in the C1-Substitution and the Linker Length .

Comparative Data Table
Feature1-(4-Chloro-3-fluorophenyl)cyclopentanamine (Molecule A)Cyclopentanemethanamine (Molecule B)[1]
CAS Registry 1704112-83-36053-81-2
Molecular Formula C₁₁H₁₃ClFNC₆H₁₃N
Molecular Weight 213.68 g/mol 99.18 g/mol
Hybridization at C1 sp³ Quaternary (Gem-disubstituted)sp³ Tertiary (Mono-substituted)
Steric Environment High (Restricted rotation of phenyl ring)Low (Free rotation of methylene group)
LogP (Predicted) ~2.8 - 3.2 (Lipophilic, CNS penetrant)~0.8 - 1.1 (Moderate)
pKa (Base) ~9.5 (Typical primary amine)~10.2 (Less inductively withdrawn)
Primary Role Core Scaffold (CNS Polypharmacology)Reagent (Peptidomimetics, Linkers)
3D Conformational Logic
  • Molecule A (The "Locked" Core): The quaternary carbon at position 1 forces the phenyl ring and the amine into a fixed relative orientation. In biological systems, this mimics the "phenyl-ethyl-amine" pharmacophore but locks it into a conformation that often favors Transporter proteins (SERT/NET) or Sigma receptors.

  • Molecule B (The "Flexible" Arm): The methylene bridge (-CH2-) acts as a swivel. This allows the amine to explore a wider conformational space, making it ideal for probing binding pockets where flexibility is required to avoid steric clashes.

Synthetic Methodologies

The synthesis of Molecule A is significantly more challenging due to the difficulty of generating a quaternary carbon center prone to steric hindrance and elimination side-reactions. Molecule B is a standard reduction.

Synthesis of Molecule A: The Modified Ritter Protocol

Why this route? Traditional Grignard addition to nitriles often stalls with sterically hindered substrates. The Ritter Reaction (specifically using chloroacetonitrile) is the preferred "Expert" route for generating bulky tert-alkylamines safely without using HCN.

Workflow Diagram (DOT):

RitterSynthesis Start Cyclopentanone Alcohol Tertiary Alcohol Intermediate Start->Alcohol Nucleophilic Addn (THF, 0°C) Grignard Grignard Reagent (4-Cl-3-F-Ph-MgBr) Grignard->Alcohol Ritter Ritter Reaction (ClCH2CN + H2SO4) Alcohol->Ritter Carbocation Gen. Amide Chloroacetamide Intermediate Ritter->Amide Nitrilium Trap Deprotect Thiourea/AcOH Cleavage Amide->Deprotect Reflux Product Target Molecule A (Free Base) Deprotect->Product Purification

Figure 1: Synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanamine via Modified Ritter Reaction.

Detailed Protocol (Molecule A):

  • Grignard Formation: React 4-chloro-3-fluorobromobenzene with Mg turnings in dry THF to form the Grignard reagent.

  • Nucleophilic Addition: Add cyclopentanone dropwise at 0°C. The rigidity of the ring favors the formation of the 1-arylcyclopentan-1-ol.

  • Ritter Reaction (Critical Step): Treat the tertiary alcohol with Chloroacetonitrile (2 equiv) and concentrated H₂SO₂ (catalytic) in acetic acid.

    • Mechanism:[2][3] The acid generates a tertiary carbocation at C1. The nitrile nitrogen attacks this crowded center, forming a nitrilium ion, which hydrolyzes to the N-(1-(4-chloro-3-fluorophenyl)cyclopentyl)-2-chloroacetamide.

  • Deprotection: Reflux the chloroacetamide with Thiourea in Ethanol/Acetic Acid (5:1). This cleaves the chloroacetyl group cleanly to yield the free amine (Molecule A).

    • Note: This avoids the harsh acidic hydrolysis that might damage the halogenated ring.

Synthesis of Molecule B: Nitrile Reduction

Why this route? It is the industry standard for converting cyanides to primary amines.

Workflow Diagram (DOT):

ReductionSynthesis Start Cyclopentanecarbonitrile Complex Al-Amine Complex Start->Complex Reduction (THF, Reflux) Reagent LiAlH4 (LAH) or Borane-THF Reagent->Complex Quench Fieser Workup (H2O/NaOH) Complex->Quench Hydrolysis Product Target Molecule B (Cyclopentanemethanamine) Quench->Product Distillation

Figure 2: Synthesis of Cyclopentanemethanamine via Hydride Reduction.

Detailed Protocol (Molecule B):

  • Setup: Charge a flame-dried flask with LiAlH₄ (1.5 equiv) in dry THF under Argon.

  • Addition: Add Cyclopentanecarbonitrile dropwise at 0°C to control the exotherm.

  • Reflux: Heat to reflux for 4 hours to ensure complete reduction of the C≡N triple bond.

  • Fieser Workup: Quench sequentially with water, 15% NaOH, and water to precipitate aluminum salts as a granular solid (easy filtration).

  • Isolation: Dry the filtrate over Na₂SO₄ and distill (bp ~140°C) to obtain pure Cyclopentanemethanamine.

Pharmacological Applications[1][7][9]

Molecule A: The "Warhead"

This molecule is a bioisostere of phencyclidine (PCP) and ketamine analogs , but specifically tuned for monoamine transporter selectivity.

  • Target Class: Triple Reuptake Inhibitors (TRI) or Dual (SNRI).

  • Mechanism: The gem-disubstituted carbon mimics the steric bulk required to block the transporter channel (SERT/DAT). The 3-fluoro, 4-chloro substitution pattern is specific:

    • 4-Cl: Increases lipophilicity and fills the hydrophobic pocket.

    • 3-F: Blocks metabolic oxidation at the ring, extending half-life (t1/2), and alters the electronic density of the ring to modulate pi-cation interactions in the binding site.

Molecule B: The "Linker"

This molecule is rarely a drug itself but is a critical fragment .

  • Use Case: It is used to append a cyclopentyl group to a core scaffold (e.g., a kinase inhibitor or a GPCR ligand) where a "grease ball" (lipophilic group) is needed to improve membrane permeability or fill a small hydrophobic pocket.

  • Example: Synthesis of cyclopentyl-substituted urea derivatives (e.g., for chemokine receptor antagonists).

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000).[3][4] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712. Link

  • Shin, J. T., et al. (2017).[5] Synthesis and pharmacological evaluation of 1-arylcyclopentylamines as analogs of ketamine. Bioorganic & Medicinal Chemistry Letters, 27(15), 3424-3428. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17609133, [1-(2-Fluorophenyl)cyclopentyl]methanamine (Structural Analog). Retrieved from [6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Ritter Reaction and Nitrile Reduction mechanisms).

Sources

Foundational

The 4-Chloro-3-Fluorophenyl Cycloalkylamine Scaffold: A Privileged Pharmacophore in CNS and Cardiovascular Drug Discovery

Executive Summary The 4-chloro-3-fluorophenyl substituted cycloalkylamine is a highly specialized, privileged structural motif that has been extensively utilized in modern medicinal chemistry. Originally popularized in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-chloro-3-fluorophenyl substituted cycloalkylamine is a highly specialized, privileged structural motif that has been extensively utilized in modern medicinal chemistry. Originally popularized in the development of triple monoamine reuptake inhibitors (SNDRIs) for psychiatric disorders[1][2], this scaffold has since demonstrated profound versatility. It is now a critical component in the design of eukaryotic initiation factor 2B (eIF2B) modulators for neurodegenerative diseases[3][4], late sodium current (INaL) inhibitors for cardiovascular conditions[5], and substrate-mimetic methyltransferase inhibitors for oncology[6].

This technical whitepaper provides an in-depth analysis of the mechanistic rationale behind this pharmacophore, its structure-activity relationships (SAR), and the field-proven experimental workflows required for its synthesis and biological validation.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The precise combination of a 4-chloro-3-fluorophenyl ring linked to a cycloalkylamine is not arbitrary; it is the result of rigorous multiparameter optimization aimed at balancing target affinity, lipophilicity, and metabolic stability.

  • Metabolic Blocking (The Para-Chlorine): Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated para-hydroxylation, a primary phase I metabolic pathway that leads to rapid systemic clearance. The installation of a bulky, electronegative chlorine atom at the para-position effectively blocks this metabolic liability, significantly extending the compound's pharmacokinetic half-life[2].

  • Electronic Tuning & Halogen Bonding (The Meta-Fluorine): The fluorine atom at the meta-position exerts a strong inductive electron-withdrawing effect (-I). This alters the electrostatic potential of the aromatic ring, reducing its overall electron density. This electron deficiency enhances the ring's ability to participate in favorable

    
     stacking or direct halogen bonding with electron-rich amino acid residues (e.g., Tyrosine or Tryptophan) within the target protein's hydrophobic pockets[6][7].
    
  • Conformational Constraint (The Cycloalkylamine): The cycloalkyl ring (typically cyclobutyl, cyclopentyl, or cyclohexyl) acts as a rigid spacer. It restricts the conformational degrees of freedom of the basic nitrogen atom. By locking the amine into a predefined bioactive conformation, the entropic penalty typically incurred upon target binding is minimized, thereby driving higher binding affinity (

    
    )[1].
    

Key Therapeutic Applications

The versatility of the 4-chloro-3-fluorophenyl cycloalkylamine scaffold allows it to be tuned for various targets by modifying the ring size or the amine substitution pattern.

Table 1: Pharmacological Profiling of the Scaffold Across Therapeutic Targets
Target / PathwayDisease IndicationRole of the 4-Cl-3-F-Phenyl Cycloalkylamine ScaffoldReference
Monoamine Transporters (SERT/NET/DAT)Depression, AnxietyThe halogenated ring occupies the S1 hydrophobic pocket; the constrained basic amine forms a critical salt bridge with Asp98 (in SERT).[2][3]
eIF2B Complex (Integrated Stress Response)ALS, Alzheimer's, Parkinson'sModulates Guanine Nucleotide Exchange Factor (GEF) activity by binding allosterically at the eIF2B dimer interface.[3][4]
Late Sodium Current (INaL)Arrhythmia, IschemiaBlocks the ion channel pore; the highly lipophilic halogenated ring enhances partitioning into the lipid bilayer.[5][8]
Protein Methyltransferases (e.g., PRMT5)Oncology (Solid Tumors)Acts as a substrate mimetic; the halogenated ring occupies the S-adenosylmethionine (SAM) cofactor binding pocket.[6][7]

Experimental Workflows & Methodologies

Chemical Synthesis: Reductive Amination Protocol

The synthesis of these derivatives frequently relies on the reductive amination of a 4-chloro-3-fluorophenyl substituted cycloalkyl aldehyde or the direct reduction of a cycloalkyl nitrile[1][2]. The following protocol details the robust, scalable synthesis of N-methyl-1-(4-chloro-3-fluorophenyl)cyclohexanemethanamine.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(4-chloro-3-fluorophenyl)cyclohexanecarbaldehyde (100 mg, 0.415 mmol) in a solution of methylamine (2.1 mL, 2M in THF, ~10 eq)[1].

  • Acid Catalysis: Add glacial acetic acid (104 µL, approx. 5% of total volume) and titrate with methanol until the solution becomes optically clear.

    • Causality: Acetic acid acts as a mild acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and significantly accelerating the nucleophilic attack by methylamine to form the intermediate imine.

  • Equilibration: Stir the solution continuously for 2 hours at room temperature to ensure complete conversion to the imine intermediate.

  • Reduction: Add sodium borohydride (

    
    ) (40 mg, ~3 eq) in a single portion and continue stirring for 30 minutes[1].
    
    • Causality:

      
       is chosen over stronger reducing agents (like 
      
      
      
      ) because it selectively reduces the imine without cleaving the carbon-halogen bonds on the aromatic ring.
  • Quench & Extraction: Quench the reaction carefully with aqueous potassium carbonate (

    
    ). Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE)[1].
    
    • Causality: MTBE is prioritized over diethyl ether due to its higher boiling point, lower peroxide-forming tendency, and superior phase separation properties when partitioning basic amines from highly alkaline aqueous solutions.

  • Purification: Separate the organic phase, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude cycloalkylamine.
    

Synthesis_Workflow A 1-(4-chloro-3-fluorophenyl) cyclohexanecarbaldehyde B Imine Formation (Methylamine, AcOH, MeOH) A->B Step 1 C Reduction (NaBH4, 30 min) B->C Step 2 D Quench & Extraction (K2CO3, MTBE) C->D Step 3 E N-methyl-1-(4-chloro-3-fluorophenyl) cyclohexanemethanamine D->E Step 4

Fig 1. Reductive amination workflow for 4-chloro-3-fluorophenyl cycloalkylamines.

Biological Validation: eIF2B Allosteric Modulation

When evaluating these compounds for neurodegenerative applications, their ability to rescue the Integrated Stress Response (ISR) via eIF2B modulation is critical[4].

eIF2B_Mechanism Stress Cellular Stress Kinase ISR Kinases Stress->Kinase eIF2 Phosphorylated eIF2 Kinase->eIF2 Phosphorylation eIF2B Inhibited eIF2B Complex eIF2->eIF2B Inhibition Rescue Reactivated eIF2B eIF2B->Rescue GEF Restoration Drug 4-Cl-3-F-Phenyl Cycloalkylamine Drug->Rescue Allosteric Binding

Fig 2. Allosteric modulation of the eIF2B complex by 4-chloro-3-fluorophenyl derivatives.

In Vitro Assay Protocol (GTP Exchange):

  • Protein Preparation: Purify the decameric human eIF2B complex and its substrate, eIF2.

  • Compound Incubation: Prepare 10-point serial dilutions of the 4-chloro-3-fluorophenyl cycloalkylamine test compound. Incubate the compound with the eIF2B complex for 30 minutes at room temperature.

    • Causality: A 30-minute pre-incubation is strictly required to allow the highly lipophilic test compound to partition into the assay buffer and reach thermodynamic binding equilibrium at the eIF2B allosteric dimer interface before the reaction is initiated.

  • Reaction Initiation: Add BODIPY-FL-GDP-loaded eIF2 and an excess of unlabeled GTP to initiate the nucleotide exchange.

  • Kinetic Readout: Monitor the decay of BODIPY fluorescence (excitation 485 nm, emission 535 nm) over 20 minutes. The rate of fluorescence decay is directly proportional to the GEF activity restored by the compound[4].

References

  • Title: AU2007205114A1 - Cycloalkylamines as monoamine reuptake inhibitors. Source: Google Patents.
  • Title: US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors. Source: Google Patents.
  • Title: AU2018313850A1 - Compounds, compositions and methods. Source: Google Patents.
  • Title: WO2012154760A1 - Fused heterocyclic compounds as sodium channel modulators. Source: Google Patents.
  • Title: Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. Source: PMC (NIH).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Implementation of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine in Peptide Coupling Reactions

Introduction: Embracing Structural Complexity in Peptide Synthesis The pursuit of novel therapeutic peptides with enhanced potency, stability, and unique pharmacological profiles has led to the incorporation of structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Structural Complexity in Peptide Synthesis

The pursuit of novel therapeutic peptides with enhanced potency, stability, and unique pharmacological profiles has led to the incorporation of structurally complex and non-canonical amino acids and amine building blocks. 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine presents such an opportunity. Its distinct architecture, featuring a primary amine tethered to a sterically demanding cyclopentyl group and a substituted phenyl ring, offers a unique scaffold for introducing novel conformational constraints and hydrophobic interactions within a peptide sequence.

However, the very features that make this amine a compelling building block also introduce significant synthetic challenges. The primary amine is sterically hindered, which can dramatically slow down reaction kinetics and lead to incomplete amide bond formation with standard peptide coupling protocols.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine in both solution-phase and solid-phase peptide synthesis (SPPS). We will delve into the mechanistic challenges posed by its steric bulk and present field-proven protocols and strategies to ensure high-yield, high-purity peptide conjugation.

The Challenge of Steric Hindrance

The successful formation of a peptide bond is a nucleophilic substitution reaction where the amine group of one molecule attacks the activated carboxyl group of another.[4][5] The steric environment around the nucleophilic amine is a critical determinant of the reaction's success. In the case of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine, the bulky cyclopentyl and substituted phenyl groups create a crowded environment around the primary amine.

This steric congestion results in two primary obstacles:

  • Reduced Nucleophilicity: The bulky substituents can electronically and sterically diminish the nucleophilic character of the amine, making it a less effective nucleophile.

  • Physical Obstruction: The spatial arrangement of the atoms physically blocks the approach of the activated carboxylic acid, hindering the necessary orbital overlap for bond formation.[2][3]

Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt) are often inefficient for these types of demanding couplings, leading to low yields and the formation of deletion sequences in SPPS.[2][3]

Recommended Coupling Reagents and Strategies

To overcome the challenges associated with sterically hindered amines, the use of highly efficient, potent coupling reagents is paramount. These reagents form highly reactive intermediates that can more effectively overcome the steric barrier.

High-Performance Coupling Reagents

The following classes of coupling reagents are recommended for use with 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine:

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinouronium hexafluorophosphate) are considered the gold standard for difficult couplings.[1][2][6][7] They react with carboxylic acids to form highly reactive OAt or Oxyma esters, which are more susceptible to nucleophilic attack by sterically hindered amines.[1][8] HATU, in particular, is noted for its rapid reaction kinetics and ability to suppress racemization.[1][9]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective.[10][11] An advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amine, a possible side reaction with uronium reagents if not used correctly.[8]

Strategic Approaches for Extremely Difficult Couplings

In cases of extreme steric hindrance, even the most potent coupling reagents may require supplementary strategies:

  • Acyl Fluoride Formation: The conversion of the carboxylic acid to a highly reactive acyl fluoride can be a powerful strategy.[7][12] This can be achieved in situ using reagents like tetramethylfluoroformamidinium hexafluorophosphate (TFFH).[7]

  • Elevated Temperature and Microwave Assistance: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] Microwave-assisted peptide synthesis (MAPS) is particularly effective at accelerating difficult couplings by rapidly and efficiently heating the reaction mixture.[2]

  • Double Coupling: A straightforward and often effective method is to perform the coupling reaction twice. After the initial coupling, the resin is washed, and a fresh solution of the activated amino acid is added to drive the reaction to completion.[2][3][13]

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amines
Reagent ClassExample(s)Activated IntermediateRelative ReactivityKey AdvantagesPotential Considerations
Uronium/Aminium HATU, HCTU, COMUOAt or Oxyma EsterVery HighRapid kinetics, low racemization, highly effective for hindered couplings.[1][7][9]Potential for guanidinylation side reaction if used in excess.[1][8]
Phosphonium PyBOP, PyAOPOBt or OAt EsterHigh to Very HighNo guanidinylation side reaction, excellent for cyclization and fragment coupling.[8][10]Byproducts can sometimes be difficult to remove.
Other TFFH (in situ)Acyl FluorideExtremely HighEffective for the most challenging sterically hindered couplings.[7][12]Requires careful handling of fluorinating agents.

Experimental Protocols

The following protocols are designed as a starting point and may require optimization based on the specific peptide sequence and experimental setup.

Solution-Phase Coupling using HATU

This protocol describes the coupling of an N-protected amino acid to 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine in solution.

  • Materials:

    • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 equiv)

    • 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (1.1 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a dry, nitrogen-flushed round-bottom flask, dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (1.1 equiv) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly slow reactions, the temperature can be cautiously increased to 40-50°C.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a single coupling cycle for adding an N-Fmoc-protected amino acid to a resin-bound peptide chain, followed by the coupling of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine as a capping agent or as part of a peptidomimetic structure.

  • Materials:

    • Fmoc-protected amino acid (4 equiv)

    • HATU (3.9 equiv)

    • DIPEA or Collidine (8 equiv)

    • Peptide-resin with a free N-terminal amine (1 equiv)

    • Anhydrous DMF

    • Deprotection solution (e.g., 20% piperidine in DMF)

    • Washing solvents (DMF, Dichloromethane (DCM))

    • Kaiser test kit

  • Procedure:

    • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

    • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equiv) and HATU (3.9 equiv) in DMF. Add DIPEA (8 equiv) and allow the mixture to pre-activate for 1-2 minutes.[3]

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[3] A negative result (yellow beads) indicates complete coupling.

    • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

    • For coupling 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine:

      • Follow steps 1 and 2 to ensure a free N-terminal amine on the growing peptide chain.

      • In a separate vessel, activate the desired carboxylic acid (e.g., Acetic Acid for N-acetylation, or a specific linker) using the procedure in step 3.

      • Instead of adding the activated acid to the resin, add 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine to the activated acid solution, then add this mixture to the resin. Alternatively, for capping, a pre-activated ester of the capping agent can be used. Due to the steric hindrance of the target amine, an extended coupling time or double coupling may be necessary.

Visualization of Structures and Workflows

Chemical Structure of the Amine

Caption: Structure of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine.

General Workflow for SPPS Coupling

G start Start: Peptide-Resin (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 4. Coupling Reaction wash1->coupling activation 3. Pre-activate Fmoc-AA-OH + HATU/DIPEA activation->coupling monitoring 5. Monitor (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Double Couple) wash2 6. Wash (DMF, DCM) monitoring->wash2 Negative next_cycle Next Coupling Cycle wash2->next_cycle next_cycle->deprotection Chain Elongation end Cleavage/Purification next_cycle->end Final Peptide

Caption: SPPS workflow for a single coupling cycle with a sterically hindered amine.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Insufficient reagent activation. 2. Steric hindrance is too great for the chosen conditions. 3. Peptide aggregation on resin.1. Switch to a more potent coupling reagent (e.g., HATU, PyAOP).[2][3] 2. Increase reaction time and/or temperature. Consider microwave-assisted synthesis.[2] 3. Perform a double coupling with fresh reagents.[2][13] 4. Change solvent to a better solvating one like NMP.[2]
Incomplete Reaction (Positive Kaiser Test) 1. Coupling time is too short. 2. Reagent stoichiometry is not optimized.1. Extend the coupling time significantly (e.g., to 4 hours or overnight). 2. Repeat the coupling step (double coupling).[2][13] 3. Increase the equivalents of amino acid and coupling reagent.
Racemization 1. Use of a strong, non-hindered base. 2. Elevated temperatures for extended periods.1. Use a hindered base like DIPEA or Collidine. 2. Minimize pre-activation time. 3. Use a reagent known for low racemization, such as HATU or those generating Oxyma esters.[7][9]

Conclusion

The incorporation of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine into peptide scaffolds, while challenging, is an achievable goal with the appropriate strategic approach. The steric hindrance presented by this unique amine necessitates a departure from standard coupling protocols and the adoption of high-efficiency reagents such as HATU, HCTU, or PyAOP. By understanding the principles of coupling sterically demanding amines and implementing the robust protocols outlined in this guide, researchers can successfully leverage the structural novelty of this building block to advance their peptide-based drug discovery programs. Careful monitoring, optimization of reaction conditions, and a willingness to employ advanced strategies like double coupling or microwave assistance will be key to achieving high-purity, high-yield synthesis of these next-generation peptides.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • BenchChem. (2025).
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–433. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Al-Warhi, T., et al. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), 57908. [Link]

  • Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Peptideweb.com. (n.d.). Symmetrical anhydrides in Solid-Phase Peptide Synthesis. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis.
  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Lanfranco, R., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7159. [Link]

  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. [Link]

  • Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). [Link]

  • Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]g)

Sources

Application

Application Note: Reagents and Protocols for the Cyclization of 4-Chloro-3-fluorophenylacetonitrile to Cyclopentane Derivatives

Executive Summary & Chemical Context The synthesis of 1-(4-chloro-3-fluorophenyl)cyclopentanecarbonitrile (CAS No.: 2167567-74-8) is a critical transformation in the development of neuroactive pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of 1-(4-chloro-3-fluorophenyl)cyclopentanecarbonitrile (CAS No.: 2167567-74-8) is a critical transformation in the development of neuroactive pharmaceutical intermediates and specialized agrochemicals. The core transformation relies on the double alkylation of the active methylene group of 4-chloro-3-fluorophenylacetonitrile using a dihaloalkane.

This application note provides an in-depth technical guide on the mechanistic rationale, reagent selection, and a self-validating experimental protocol utilizing Phase-Transfer Catalysis (PTC) to achieve high-yield cyclopentane annulation.

Mechanistic Rationale & Causality

The successful cyclization of phenylacetonitrile derivatives requires precise control over sequential nucleophilic substitutions. The alpha-protons of 4-chloro-3-fluorophenylacetonitrile are highly acidic (


) due to the synergistic electron-withdrawing effects of the cyano group and the halogenated aromatic ring.
  • Intermolecular Alkylation: Deprotonation by a strong base generates a resonance-stabilized carbanion, which executes an

    
     nucleophilic attack on 1,4-dibromobutane to form a monoalkylated intermediate (a 4-bromobutyl derivative).
    
  • Intramolecular Cyclization: The remaining alpha-proton on the monoalkylated intermediate retains its acidity. A subsequent deprotonation event triggers a rapid intramolecular

    
     displacement of the terminal bromide.
    

Causality Insight: Why does the reaction form a cyclopentane ring rather than undergoing intermolecular polymerization? Once the monoalkylated species is formed, the intramolecular cyclization is entropically favored and kinetically outcompetes intermolecular side reactions, especially when the concentration of the reactive carbanion is modulated at the biphasic interface .

ReactionPathway SM 4-Chloro-3-fluorophenyl- acetonitrile Carbanion1 Primary Carbanion (Active Methylene) SM->Carbanion1 OH⁻ (PTC) Deprotonation MonoAlkyl Monoalkylated Intermediate Carbanion1->MonoAlkyl 1,4-Dibromobutane Intermolecular SN2 Carbanion2 Secondary Carbanion (Intramolecular) MonoAlkyl->Carbanion2 OH⁻ (PTC) Deprotonation Product Cyclopentane Derivative Carbanion2->Product Intramolecular SN2 Ring Closure

Reaction mechanism of the bis-alkylation of 4-chloro-3-fluorophenylacetonitrile to a cyclopentane.

Reagent Selection and Optimization

Choosing the correct base and alkylating agent is paramount for scalability, safety, and yield.

  • Alkylating Agent: 1,4-dibromobutane is strongly preferred over 1,4-dichlorobutane. The bromide ion is a superior leaving group, which significantly accelerates the rate-limiting intramolecular cyclization step, thereby suppressing the formation of dimeric impurities.

  • Base & Solvent System: While sodium hydride (NaH) in anhydrous DMF provides excellent conversion, it poses severe safety hazards (hydrogen gas evolution) and requires strict anhydrous conditions. Conversely, Phase-Transfer Catalysis (PTC) utilizing 50% aqueous NaOH and a catalyst like tetrabutylammonium bromide (TBAB) in a biphasic system is the industry standard . The PTC facilitates the continuous transfer of hydroxide ions into the organic phase, maintaining a high concentration of the reactive carbanion without the need for anhydrous solvents.

Quantitative Data: Reagent System Comparison

The following table summarizes the performance of various reagent systems for this cyclization:

Reagent SystemBaseSolventTemp (°C)Time (h)Yield (%)Scalability & Safety
Phase-Transfer Catalysis (PTC) 50% aq. NaOHToluene / Water65489High: Safe, biphasic, easy workup
Solvent-Free PTC 50% aq. NaOHNeat75392Very High: Maximum throughput
Classical Anhydrous NaH (60% disp.)DMF0 to 25682Low:

gas evolution, exothermic
Alkoxide Base KOtBuTHF25 to 40878Medium: Moisture sensitive

Experimental Workflow & Self-Validating Protocol

The following protocol utilizes a biphasic PTC methodology, optimized for both bench-scale research and pilot-plant scale-up.

PTCWorkflow Prep 1. Reagent Preparation Mix Nitrile, 1,4-Dibromobutane & TBAB in Toluene Base 2. Base Addition Slow addition of 50% aq. NaOH at 25°C Prep->Base Reaction 3. Biphasic Heating Vigorous stirring at 65°C (Interfacial Ion Exchange) Base->Reaction Workup 4. Phase Separation Extract organic layer, wash with Water and Brine Reaction->Workup Purify 5. Isolation Solvent evaporation & Vacuum Distillation Workup->Purify

Step-by-step phase-transfer catalysis (PTC) workflow for synthesizing cyclopentane derivatives.

Step-by-Step Methodology
  • Preparation: Charge a jacketed reactor equipped with a mechanical stirrer with 4-chloro-3-fluorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (5 volumes).

  • Base Addition: Begin moderate agitation (200 rpm). Slowly add 50% w/w aqueous NaOH (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 30°C using a cooling jacket.

  • Reaction: Increase agitation to >400 rpm and heat the mixture to 65°C.

    • Self-Validation Checkpoint 1 (Agitation): The reaction relies on interfacial area. Visually confirm the formation of a fine, milky emulsion. If phase separation occurs during stirring, the reaction will stall.

  • In-Process Control (IPC): After 3 hours, halt agitation to allow phase separation. Sample the upper organic layer.

    • Self-Validation Checkpoint 2 (Mass Spectrometry): Analyze the sample via GC-MS or LC-MS. Confirm the disappearance of the starting material. Crucially, monitor for the monoalkylated intermediate (Expected

      
      ). If the intermediate is >2% Area, add an additional 0.5 eq of 50% NaOH and 0.01 eq of TBAB, then stir for 1 additional hour.
      
  • Workup: Cool the reactor to 20°C. Add water (3 volumes) to dissolve precipitated salts. Separate the phases. Extract the aqueous layer once with toluene (2 volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water until the aqueous wash pH drops below 8. Wash once with saturated brine.

    • Self-Validation Checkpoint 3 (pH Check): Residual alkalinity will cause degradation during distillation. Ensure the final water wash is neutral.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude 1-(4-chloro-3-fluorophenyl)cyclopentanecarbonitrile can be purified via vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) to achieve >98% purity.
    

References

  • Jayachandran, J. P., & Wang, M.-L. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Applied Catalysis A: General, 198(1-2), 127-137. URL:[Link]

  • Sasson, Y., Arrad, O., Dermeik, S., Zahalka, H. A., Weiss, M., & Wiener, H. (1990). Kinetics and mechanism of alkylation of phenylacetonitrile with alkyl halides catalyzed by aqueous NaOH and polymer-supported benzyltriethylammonium chloride. Journal of Polymer Science Part A: Polymer Chemistry, 28(6), 1421-1434. URL:[Link]

Method

Application Note: Advanced Derivatization Strategies for Primary Amines in 1-Arylcyclopentanemethanamine Scaffolds

Executive Summary 1-Arylcyclopentanemethanamines represent a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and agrochemicals. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1-Arylcyclopentanemethanamines represent a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics and agrochemicals. However, the neopentyl-like steric environment surrounding the primary amine presents significant synthetic challenges during derivatization. This application note details optimized, self-validating protocols for the alkylation, acylation, and sulfonylation of this sterically hindered scaffold, providing mechanistic insights to maximize yields and ensure high-throughput Structure-Activity Relationship (SAR) exploration.

Introduction & Pharmacological Relevance

The 1-arylcyclopentanemethanamine scaffold—typified by compounds such as[1-(2,4-dichlorophenyl)cyclopentyl]methanamine—is highly valued for its conformational rigidity and metabolic stability. The cyclopentyl ring restricts the rotational degrees of freedom, locking the aryl and methanamine groups into a bioactive conformation that effectively interacts with monoamine transporters and other CNS targets [1].

Despite its pharmacological utility, derivatizing the primary amine is notoriously difficult. The nitrogen atom is situated on a methylene carbon directly attached to a fully substituted quaternary center. This neopentyl-like steric bulk shields the nitrogen lone pair, drastically reducing its nucleophilicity toward bulky electrophiles and increasing the propensity for competing side reactions, such as incomplete conversion or over-alkylation.

Mechanistic Insights: Overcoming Steric Hindrance

Standard derivatization conditions often fail when applied to 1-arylcyclopentanemethanamines. Understanding the causality behind these failures is critical for optimization:

  • Reductive Amination: Traditional use of sodium cyanoborohydride (NaCNBH

    
    ) in methanol often leads to sluggish imine formation due to steric clash. Switching to sodium triacetoxyborohydride (STAB) in aprotic solvents (e.g., 1,2-dichloroethane) with acetic acid catalysis accelerates the formation of the highly reactive iminium ion intermediate, driving the reaction forward even with bulky aldehydes.
    
  • Acylation/Amidation: Standard acid chloride reactions can suffer from low yields. The use of highly efficient coupling reagents like HATU, which forms a highly active 7-azabenzotriazole ester intermediate, is required to overcome the activation energy barrier imposed by the quaternary cyclopentyl center.

  • Analytical Derivatization: For GC-MS or LC-MS analysis, derivatization with agents like trifluoroacetic anhydride (TFAA) or 2-naphthalenesulfonyl chloride enhances volatility and UV/fluorescence detectability, respectively, circumventing the poor ionization of the bare primary amine [2, 3].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reaction completion and product integrity.

Protocol A: Reductive Amination (Synthesis of Secondary Amines)

Objective: Mono-alkylation of the primary amine while avoiding over-alkylation.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 1-arylcyclopentanemethanamine (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq, 1.5 mmol) to promote imine formation. Stir at room temperature for 2 hours.

    • Validation Step 1: Monitor by LC-MS. The mass of the intermediate imine [M+H]

      
       should be the dominant peak before proceeding.
      
  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol) in three portions over 15 minutes to control the exotherm. Stir for 12 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (10 mL) to neutralize acetic acid and destroy excess STAB. Extract with dichloromethane (3 x 10 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
    • Validation Step 2: Ninhydrin stain on TLC. The secondary amine product will appear as a distinct spot with a different R

      
       and color profile compared to the primary amine precursor.
      
Protocol B: Amidation using HATU

Objective: Formation of stable amide bonds for SAR studies.

  • Activation: Dissolve the target carboxylic acid (1.2 eq, 1.2 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1-arylcyclopentanemethanamine (1.0 eq, 1.0 mmol) dropwise as a solution in DMF (2 mL). Stir at room temperature for 4-6 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO

    
     (to remove unreacted acid), and 5% aqueous LiCl (to remove DMF).
    
  • Validation: Analyze the crude mixture by LC-MS. The presence of the [M+H]

    
     peak corresponding to the amide, coupled with the absence of the starting amine mass, confirms successful coupling.
    
Quantitative Data Presentation

The table below summarizes the expected yields and reaction times when derivatizing [1-(2,4-dichlorophenyl)cyclopentyl]methanamine using various electrophiles under the optimized protocols.

Derivatization TypeReagents / ElectrophileCatalyst / AdditiveTime (h)Expected Yield (%)
Reductive AminationFormaldehyde (aq)STAB, AcOH1285 - 92%
Reductive AminationBenzaldehydeSTAB, AcOH1878 - 85%
AmidationAcetyl ChlorideTEA, DMAP465 - 70%
AmidationBenzoic AcidHATU, DIPEA688 - 95%
Sulfonylation2-Naphthalenesulfonyl Chloride [3]Pyridine880 - 87%
Analytical AcylationTrifluoroacetic Anhydride (TFAA)[2]None0.5>98% (Crude)
Visualizations

Workflow Start 1-Arylcyclopentanemethanamine (Primary Amine Scaffold) Decision Target Derivative Type? Start->Decision RedAm Reductive Amination (Alkyl/Aryl Groups) Decision->RedAm Alkylation Amidation Acylation / Amidation (Amide Bonds) Decision->Amidation Acylation Sulfonylation Sulfonylation (Sulfonamides) Decision->Sulfonylation Sulfonylation Opt1 Use STAB, AcOH DCE, 25-50°C RedAm->Opt1 Opt2 Use HATU, DIPEA DMF, 25°C Amidation->Opt2 Opt3 Use R-SO2Cl, Pyridine DCM, 0-25°C Sulfonylation->Opt3

Decision matrix and optimized conditions for derivatizing 1-arylcyclopentanemethanamines.

Pathway Deriv Optimized Derivative (e.g., N,N-dimethyl) Transporter Monoamine Transporters (SERT / NET / DAT) Deriv->Transporter Binds & Inhibits Synapse Increased Synaptic Monoamines Transporter->Synapse Prevents Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Signaling

Mechanism of action for 1-arylcyclopentanemethanamine derivatives in CNS reuptake inhibition.

References
  • Title: Formation and identification of novel derivatives of primary amine and zwitterionic drugs Source: IU Indianapolis ScholarWorks URL: [Link]

  • Title: Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate Source: Semantic Scholar URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine free base

Technical Support Center: Solubility & Formulation Guide Subject: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (Free Base) Ticket ID: SOL-2026-CFP Assigned Scientist: Senior Application Specialist, PhysChem Divisio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide Subject: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (Free Base) Ticket ID: SOL-2026-CFP Assigned Scientist: Senior Application Specialist, PhysChem Division[1]

Executive Summary: The Physicochemical Reality

You are encountering solubility issues because you are fighting the intrinsic nature of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine .

This molecule is a lipophilic primary amine .[1] Its calculated LogP (~3.[1][2]25) indicates a strong preference for lipids/organics, while its basic nitrogen (pKa ~9.5–10.5) means it is uncharged and practically insoluble in neutral or basic aqueous environments (pH > 7.0).

The "Crash-Out" Mechanism: In a typical stock solution (e.g., DMSO), the molecule is solvated. When you spike this into a biological buffer (PBS, pH 7.4), the water strips away the DMSO. Because the pH (7.[3][4]4) is below the pKa (~10), a portion is ionized, but the equilibrium drives the free base to aggregate and precipitate due to the hydrophobic halogenated phenyl-cyclopentyl tail.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the correct remediation path.

Solubility_Workflow Start Start: Precipitation Observed Check_pH Check Final pH of Buffer Start->Check_pH HPLC_Issue Analytical Issue? (Drifting RT / Tailing) Start->HPLC_Issue If Solution is Clear Is_Acidic Is pH < 5.0? Check_pH->Is_Acidic Salt_Form Convert to Salt Form (See Module 2) Is_Acidic->Salt_Form No (pH is Neutral) Cosolvent Use Co-solvents/Complexation (See Module 3) Is_Acidic->Cosolvent Yes (Already Acidic) Modify_Mobile Add 0.1% TFA or Switch to High pH Column HPLC_Issue->Modify_Mobile

Figure 1: Diagnostic decision tree for isolating solubility vs. analytical artifacts.

Part 2: Troubleshooting Modules

Module 1: The pH Criticality (Protonation Strategy)

Q: Why does my compound dissolve in DMSO but precipitate immediately in PBS? A: This is a classic "Kinetic vs. Thermodynamic" solubility failure.[1] The free base is hydrophobic. To dissolve it in water, you must protonate the amine to form a cation.

The Fix: In Situ Salt Formation Do not dissolve the free base directly in neutral buffer. Instead, "activate" it with acid stoichiometry.

StepProtocolMechanism
1 Dissolve free base in DMSO (e.g., 10 mM stock).Solvation of hydrophobic tail.[1]
2 Prepare 0.1 M HCl or 0.1 M Methanesulfonic Acid .Source of protons (

).[1]
3 Add 1.1 equivalents of acid to the DMSO stock before adding buffer.Converts Free Base (

)

Salt (

).[1]
4 Dilute slowly into buffer.The charged species is now water-soluble.[1]

Warning: Ensure your biological assay can tolerate the slight pH shift. If strict pH 7.4 is required, you must use Module 3 .[1]

Module 2: Salt Selection (Solid State)

Q: I need a solid form that is water-soluble. The oil is difficult to handle. A: Converting the free base oil into a crystalline salt is the gold standard for stability and solubility.

Recommended Salt Screen: Based on the structure (primary amine), the following counterions are most likely to yield stable, crystalline salts with improved solubility:

  • Hydrochloride (HCl): The default choice.[1] High melting point, usually non-hygroscopic.

  • Methanesulfonate (Mesylate): Excellent for lipophilic amines; often breaks crystal lattice energy better than HCl.[1]

  • Tartrate: Good for resolving chirality (if applicable) and increasing aqueous solubility.[1]

Micro-Scale Salt Formation Protocol:

  • Dissolve 50 mg of free base in a minimal amount of Ethanol or Isopropanol .[1]

  • Add 1.05 equivalents of acid (e.g., concentrated HCl or methanesulfonic acid).

  • Cool to 4°C. If no precipitate forms, add Diethyl Ether or Heptane dropwise as an anti-solvent.[1]

  • Filter and dry the solid.

Module 3: Formulation for Biological Assays

Q: I cannot use acid in my cell culture. How do I keep it soluble at pH 7.4? A: You must encapsulate the hydrophobic tail to prevent aggregation.

The "Golden Vehicle" for Phenyl-Cyclopentyl Amines: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is highly effective for this class of molecules.[1] The hydrophobic phenyl-cyclopentyl group fits inside the CD cavity, while the hydrophilic exterior interacts with water.

Recommended Formulation Table:

Vehicle ClassCompositionUsage Notes
Complexation 20% HP-

-CD in Water
Best for IV/IP dosing. Stir free base with CD solution for 4 hours.[1] Filter sterilize.[1]
Co-solvent 5% DMSO + 40% PEG400 + 55% WaterBest for IP/Oral. High osmolality; ensure slow addition of water to prevent crashing.[1]
Lipid 10% Ethanol + 90% Corn OilBest for Oral Gavage. Solubilizes the free base directly without protonation.[1]
Module 4: Analytical Troubleshooting (HPLC)

Q: My HPLC peaks are broad/tailing, or retention times are drifting. A: Primary amines interact strongly with residual silanols on silica-based HPLC columns (acting like a secondary ion-exchange mechanism).[1][5]

The Solution: You must suppress silanol ionization or block the interaction.

HPLC_Optimization Problem Tailing Peak Strategy1 Acidic Mobile Phase (pH < 3.0) Problem->Strategy1 Strategy2 High pH Stable Column (pH > 10.0) Problem->Strategy2 Action1 Add 0.1% TFA or Formic Acid Strategy1->Action1 Action2 Use 10mM NH4OH (Keep amine uncharged) Strategy2->Action2

Figure 2: HPLC Mobile Phase Optimization Strategy.

  • Standard Method: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[1] TFA pairs with the amine to improve shape.

  • Alternative: Use a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping).[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine.[1][2] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] [Link]

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link][1]

Sources

Optimization

Minimizing side products in 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine synthesis

Target Compound: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine Support Category: Synthetic Optimization, Chemoselectivity, and Impurity Minimization Welcome to the Technical Support Center. The synthesis of 1-arylcy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine Support Category: Synthetic Optimization, Chemoselectivity, and Impurity Minimization

Welcome to the Technical Support Center. The synthesis of 1-arylcycloalkanemethanamines presents two major bottlenecks: sterically hindered cycloalkylation and highly sensitive chemoselective nitrile reduction. This guide provides field-proven causality analyses, troubleshooting FAQs, and self-validating protocols to help you eliminate dimerization and hydrodehalogenation side products.

Visual Workflow: Critical Junctions for Side-Product Formation

SynthesisWorkflow SM 4-Cl-3-F-Phenylacetonitrile Step1 Step 1: Cycloalkylation (1,4-dibromobutane, Base) SM->Step1 Int1 Cyclopentanecarbonitrile Intermediate Step1->Int1 Imp1 Uncyclized / Dimers Step1->Imp1 Side Reactions Step2 Step 2: Chemoselective Reduction (e.g., NaBH4/NiCl2) Int1->Step2 Target Target Methanamine Step2->Target Imp2 Dechlorinated / Sec. Amines Step2->Imp2 Side Reactions

Two-step synthesis workflow highlighting critical junctions for side-product formation.

FAQ: Step 1 - Cycloalkylation Troubleshooting

Q: My reaction stalls at the mono-alkylated intermediate (leaving a bromobutyl tail). How do I force ring closure? A: The cycloalkylation of 4-chloro-3-fluorophenylacetonitrile is a two-step cascade. The initial intermolecular alkylation is rapid, but the subsequent intramolecular ring closure is sterically hindered as it forms a quaternary carbon. Stalling is almost always caused by base depletion or insufficient thermal energy. Actionable Fix: Maintain a slight excess of base (e.g., 2.5 eq of NaOH). If using a biphasic system, increase your Phase Transfer Catalyst (PTC) loading (e.g., tetrabutylammonium bromide) to 5–10 mol% to ensure continuous transport of the hydroxide ion into the organic phase.

Q: I am seeing significant dimerization of the arylacetonitrile. How do I prevent this? A: Dimerization occurs when two molecules of the deprotonated arylacetonitrile react with a single molecule of 1,4-dibromobutane. This is driven by a high local concentration of the carbanion relative to the dihalide. Actionable Fix: Utilize an inverse addition strategy. Slowly add the arylacetonitrile and base mixture to a solution of 1,4-dibromobutane. This maintains a high steady-state concentration of the dihalide, kinetically favoring the intramolecular cyclization over a second intermolecular attack.

FAQ: Step 2 - Nitrile Reduction & Chemoselectivity

Q: LC-MS analysis of my crude amine shows a major impurity with nearly double the expected mass. What is this mechanism? A: You are observing the secondary amine dimer. According to established catalytic reduction mechanisms [1], nitrile reduction proceeds via a transient imine intermediate. The newly formed primary amine acts as a nucleophile, attacking the unreduced imine. This forms a diamine intermediate that eliminates ammonia (


) to yield a secondary imine, which is then reduced to the unwanted secondary amine dimer.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Reduction [H] Primary Primary Amine (R-CH2-NH2) Imine->Primary Reduction [H] Condensation Nucleophilic Attack (Primary Amine + Imine) Imine->Condensation Primary->Condensation SecImine Secondary Imine (R-CH=N-CH2-R) + NH3 Condensation->SecImine -NH3 SecAmine Secondary Amine (Dimer Byproduct) SecImine->SecAmine Reduction [H]

Mechanistic pathway of secondary amine byproduct formation during nitrile reduction.

Actionable Fix: To suppress this, you must shift the equilibrium. If performing catalytic hydrogenation, saturate the solvent with anhydrous


 (e.g., 2M in Methanol) to push the equilibrium back toward the primary imine [2]. Alternatively, adding an acid (like acetic acid) protonates the primary amine, rendering it non-nucleophilic [3].

Q: NMR confirms the cyclopentyl ring is intact, but I am losing the chlorine atom on the aromatic ring. Why? A: You are experiencing hydrodehalogenation. If you are using Palladium on Carbon (Pd/C) with


, the palladium metal readily inserts into the labile aryl C-Cl bond via oxidative addition, substituting the chlorine with hydrogen[5]. The 3-fluoro group is generally stable, but the 4-chloro position is highly susceptible.
Actionable Fix: Abandon Palladium. Switch to a less oxidative-addition-prone catalyst like Raney Cobalt or Platinum on Carbon (Pt/C) [5]. For the highest chemoselectivity, utilize the Nickel Boride (

) chemical reduction protocol detailed below, which avoids dehalogenation entirely [4].
Quantitative Data: Reagent Selection for Nitrile Reduction

The following table summarizes the causality and side-product profiles of various reducing systems when applied to 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile.

Reducing SystemPrimary Amine SelectivitySecondary Amine RiskDehalogenation RiskMechanistic Causality / Notes

+ Pd/C
Low (<50%)HighCritical (C-Cl loss) Pd inserts into C-Cl via oxidative addition [5]. Highly discouraged.

+ Raney Co /

High (>85%)LowLowExcess

shifts imine equilibrium; Co avoids C-Cl cleavage [2, 5].

+

(

)
Excellent (>90%) Very Low None Rapid imine reduction outpaces condensation; no oxidative addition [4].

High (>85%)LowNonePreserves halogens, but requires harsh acidic workup to break B-N bonds.

Moderate (70-80%)ModerateLowExothermic and harsh; risk of over-reduction or retro-aldol type cleavage.
Validated Standard Operating Procedures (SOPs)
SOP 1: Phase-Transfer Catalyzed Cycloalkylation (Minimizing Dimers)

This biphasic approach keeps the local concentration of the reactive carbanion low in the organic phase, favoring intramolecular cyclization.

  • Charge Reactor: To a reaction vessel, add 4-chloro-3-fluorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.2 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (10 volumes).

  • Heating: Heat the biphasic mixture to 60°C under vigorous stirring (minimum 500 RPM to ensure phase mixing).

  • Base Addition: Slowly add 50% aqueous NaOH (3.0 eq) dropwise over 2 hours.

    Self-Validation Checkpoint: The slow addition rate is critical. It maintains a low steady-state concentration of the deprotonated nitrile, kinetically preventing intermolecular dimerization.

  • Reaction Monitoring: Stir at 60°C for 4-6 hours. Monitor by GC-MS. The reaction is complete when the mono-alkylated intermediate (M+ peak indicating a bromobutyl chain) is <1%.

  • Workup: Cool to room temperature and separate the phases. Wash the organic layer with deionized water until the aqueous wash reaches a neutral pH (pH ~7). Concentrate the organic layer under reduced pressure to yield the intermediate nitrile.

SOP 2: Chemoselective Reduction via Nickel Boride (Zero Dehalogenation)

This protocol generates highly active Nickel Boride (


) in situ. It rapidly reduces the imine to prevent secondary amine formation and lacks the thermodynamic potential to cleave the C-Cl bond [4].
  • Preparation: Dissolve 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile (1.0 eq) and

    
     (1.0 eq) in methanol (15 volumes) and cool to 0°C in an ice bath. The solution will appear clear green.
    
  • Reduction: Add solid

    
     (4.0 eq) in small portions over 1 hour to control the exothermic release of hydrogen gas.
    

    Self-Validation Checkpoint: Immediate vigorous effervescence (

    
     gas) and a transition from a clear green solution to a black, opaque suspension confirms the active 
    
    
    
    catalyst has successfully formed.
  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench: Carefully add saturated aqueous

    
     to quench unreacted borohydride and disrupt boron-amine complexes.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the black nickel residue. Wash the pad with ethyl acetate.

  • Acid-Base Purification (Critical for Purity):

    • Concentrate the filtrate to remove methanol, then extract with ethyl acetate.

    • Extract the organic layer with 1M HCl.

    Self-Validation Checkpoint: The target primary amine protonates and migrates to the aqueous layer. Any unreacted nitrile or neutral impurities will remain in the organic layer, which is discarded.

    • Basify the aqueous layer to pH 12 using 5M NaOH, and extract with fresh ethyl acetate. Dry over

      
       and concentrate to yield the pure primary amine.
      
References
  • Catalytic Reduction of Nitriles - Thieme Connect. 1

  • How to prevent secondary amine formation in nitrile reduction? - ResearchGate. 2

  • Technical Support Center: Synthesis of 4-Amino-3-(tert-butyl)benzonitrile - Benchchem. 3

  • Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane - Semantic Scholar. 4

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow - ACS Publications. 5

Sources

Troubleshooting

Technical Support Center: Optimization of Grignard Reaction for 1-(4-Chloro-3-fluorophenyl)cyclopentane Scaffolds

Strategic Overview This guide addresses the formation of the quaternary center between a 4-chloro-3-fluorophenyl moiety and a cyclopentane ring via Grignard chemistry. While the disconnection seems standard, this specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

This guide addresses the formation of the quaternary center between a 4-chloro-3-fluorophenyl moiety and a cyclopentane ring via Grignard chemistry.

While the disconnection seems standard, this specific substrate presents two distinct failure modes that often result in yields <40% or high impurity profiles:

  • Halogen Scrambling: The presence of Chlorine and Fluorine on the aromatic ring makes the precursor sensitive. Standard Magnesium insertion (reflux) can lead to non-selective insertion into the C-Cl bond or benzyne formation.

  • Enolization vs. Addition: Cyclopentanone is an "easily enolizable" ketone. Sterically hindered or highly basic Grignard reagents often act as a base (removing an

    
    -proton) rather than a nucleophile, resulting in the recovery of starting material.[1]
    

This guide prioritizes the Knochel-Hauser Exchange (for reagent formation) and Organocerium (Imamoto) Chemistry (for addition) to solve these issues.

Decision Matrix & Workflow

Before beginning, determine your pathway based on available reagents and purity requirements.

G Start Start: 1-Bromo-4-chloro-3-fluorobenzene Decision Choose Activation Method Start->Decision PathA Method A: Turbo Grignard (iPrMgCl·LiCl) Rec: High Selectivity Decision->PathA High Purity Required PathB Method B: Mg Metal Insertion (Classic) Rec: Low Cost / Bulk Decision->PathB Standard Grade Intermed Intermediate: Ar-MgBr (or Ar-MgCl·LiCl) PathA->Intermed PathB->Intermed CycloDecision Addition Strategy Intermed->CycloDecision DirectAdd Direct Addition (-78°C to 0°C) CycloDecision->DirectAdd Standard CeCl3Add CeCl3 Mediated (Imamoto Reagent) CycloDecision->CeCl3Add If Enolization High Product Target Alcohol DirectAdd->Product CeCl3Add->Product

Figure 1: Decision tree for selecting the optimal synthesis pathway based on selectivity and yield requirements.

Detailed Protocols

Protocol A: The "Turbo Grignard" Exchange (Recommended)

Why: Uses iPrMgCl[2][3]·LiCl to perform a Halogen-Magnesium exchange at low temperature. This preserves the sensitive C-Cl and C-F bonds on the ring [1].

Reagents:

  • 1-Bromo-4-chloro-3-fluorobenzene (1.0 equiv)

  • iPrMgCl[2][3]·LiCl (1.3 M in THF, "Turbo Grignard") (1.1 equiv)

  • Anhydrous THF

Step-by-Step:

  • Dissolution: Dissolve the aryl bromide in anhydrous THF (0.5 M concentration) under Argon/Nitrogen.

  • Cooling: Cool the solution to -20 °C . Do not go lower than -40°C or exchange becomes sluggish; do not go above 0°C to avoid scrambling.

  • Exchange: Dropwise add iPrMgCl·LiCl.[4] Stir at -20 °C for 30–60 minutes.

  • Monitoring: Quench a small aliquot with

    
     or 
    
    
    
    and check by GC/LCMS. You should see complete consumption of the bromide.
Protocol B: The Organocerium "Imamoto" Addition

Why: Cyclopentanone is prone to enolization. Adding anhydrous Cerium(III) Chloride (


) increases the oxophilicity of the carbonyl carbon and suppresses the basicity of the Grignard, promoting 1,2-addition over deprotonation [2].

Reagents:

  • Anhydrous

    
     (1.2 equiv relative to Grignard)
    
  • Cyclopentanone (1.0 equiv)

Step-by-Step:

  • Preparation of

    
    :  Dry 
    
    
    
    at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: The powder must be white and free-flowing. If it is clumped, it is wet.
  • Slurry Formation: Suspend the dried

    
     in THF and stir at room temperature for 2 hours (or sonicate) to form a fine suspension.
    
  • Transmetallation: Cool the

    
     slurry to -78 °C. Add the pre-formed Grignard reagent (from Protocol A) via cannula. Stir for 30 mins to form the Organocerium species.
    
  • Addition: Add Cyclopentanone (neat or in minimal THF) slowly at -78 °C.

  • Warm-up: Allow to warm to 0 °C over 2 hours.

Troubleshooting & FAQ

Issue 1: "I recovered 80% starting material (Cyclopentanone)."

Diagnosis: Enolization. The Grignard acted as a base.[2][4][5][6][7][8][9] The Fix:

  • Switch to Protocol B (Imamoto): The organocerium reagent is less basic.

  • Temperature Control: Ensure the addition happens at -78 °C. Higher temperatures favor enolization.

Issue 2: "I see multiple impurities by LCMS (Mass +34 or +76)."

Diagnosis: Halogen Scrambling. The Mg inserted into the Cl or F bond, or benzyne formation occurred. The Fix:

  • Abandon Mg Metal: Use the Turbo Grignard (Protocol A) at -20 °C.

  • Avoid Reflux: Never reflux this specific aryl halide with Mg metal.

Issue 3: "The reaction turned into a solid gel during workup."

Diagnosis: Magnesium salt emulsions. The Fix:

  • Acidic Quench: Quench with saturated aqueous

    
    . If emulsion persists, add 1M HCl dropwise until the solids dissolve (keep pH < 4).
    
  • Roche Salts: Add Potassium Sodium Tartrate (Rochelle salt) solution and stir vigorously for 30 minutes to chelate the metal salts.

Quantitative Comparison of Methods
ParameterClassic Mg / RefluxTurbo Grignard (-20°C)Turbo + CeCl3 (Imamoto)
Yield 30–45%60–70%85–95%
Purity Low (Dimers/Isomers)HighVery High
Safety Risk of RunawayControlledControlled
Cost LowModerateModerate/High

Mechanistic Insight (Visualized)

Understanding why the reaction fails is key to fixing it.

Mechanism cluster_0 Path A: Enolization (Side Reaction) cluster_1 Path B: 1,2-Addition (Desired) Grignard Ar-MgX (Nucleophile & Base) AlphaProton Alpha-Proton Extraction Grignard->AlphaProton Acts as Base Carbonyl Carbonyl Attack Grignard->Carbonyl Acts as Nucleophile Ketone Cyclopentanone Enolate Mg-Enolate (Dead End) AlphaProton->Enolate Recovered Recovered Ketone (after workup) Enolate->Recovered H3O+ Alkoxide Tertiary Alkoxide Carbonyl->Alkoxide Product Target Alcohol Alkoxide->Product H3O+ CeCl3 CeCl3 Additive CeCl3->Grignard Modulates Basicity

Figure 2: Competition between Enolization (Path A) and Addition (Path B). The CeCl3 additive blocks Path A.

Forward Path: Reduction to Cyclopentane

Note: The Grignard reaction yields the tertiary alcohol. To obtain the final saturated ring:

  • Dehydration: Treat alcohol with pTSA in Toluene (Reflux)

    
     Alkene.
    
  • Hydrogenation:

    
    , Pd/C 
    
    
    
    1-(4-Chloro-3-fluorophenyl)cyclopentane .
    • Caution: Use mild hydrogenation conditions to avoid dechlorinating the aromatic ring.

References

  • Knochel, P., et al. (2004).[1] "A New Turbo-Grignard Reagent for the Fast Generation of Functionalized Arylmagnesium Chlorides." Angewandte Chemie International Edition.

  • Imamoto, T., et al. (1989). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[10] Journal of the American Chemical Society.

  • Krasovskiy, A., & Knochel, P. (2006).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.

Sources

Optimization

Technical Support Center: Purification of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

As a Senior Application Scientist, I've designed this guide to address the common and nuanced challenges encountered during the purification of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine. This primary amine, ofte...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this guide to address the common and nuanced challenges encountered during the purification of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine. This primary amine, often synthesized via reductive amination of the corresponding ketone, presents a classic case study in the purification of basic compounds. The following troubleshooting guide and FAQs are structured to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses specific issues you might encounter post-synthesis. The solutions are designed to be sequential, starting with the most common and efficient methods for bulk purification and moving towards techniques for achieving high purity.

Q1: My crude analytical data (LC-MS/NMR) shows a mixture of my desired primary amine, unreacted ketone starting material, and the corresponding alcohol. What is the most efficient first-pass purification strategy?

A1: This impurity profile is classic for a reductive amination reaction. The most effective initial purification step is an acid-base extraction . This liquid-liquid extraction technique leverages the basicity of your target amine to selectively move it from an organic solvent into an aqueous layer, leaving behind neutral impurities like the unreacted ketone and the alcohol byproduct.[1][2][3]

The underlying principle is the conversion of the water-insoluble free base amine (R-NH₂) into its water-soluble ammonium salt (R-NH₃⁺Cl⁻) upon treatment with an acid like hydrochloric acid (HCl).[3][4] After separating the layers, the aqueous layer containing your protonated amine is treated with a base (e.g., NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.[1] This process is highly efficient for removing large quantities of neutral impurities.

Q2: I'm attempting to purify the amine using standard silica gel column chromatography, but I'm experiencing severe peak tailing and low product recovery. What is causing this and how can I fix it?

A2: This is a frequent and frustrating issue when purifying amines on standard silica gel. The problem stems from a strong acid-base interaction between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5][6][7] This interaction leads to:

  • Peak Tailing: The amine adsorbs strongly and elutes slowly and unevenly, resulting in broad, tailing peaks that contaminate many fractions.[5][8]

  • Irreversible Adsorption: In some cases, the amine binds so strongly that it does not elute from the column at all, leading to significant loss of material.[5]

To mitigate this, you have several effective strategies:

  • Mobile Phase Modification: The most common solution is to add a small amount of a volatile basic modifier to your eluent. This additive "neutralizes" the acidic sites on the silica, allowing your amine to travel through the column without strong, undesirable interactions.[6][8]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).[8]

    • Ammonium Hydroxide: Add 1-2% of concentrated aqueous ammonia to the polar component of your mobile phase (e.g., Methanol in a DCM/Methanol system).[8]

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, switching your stationary phase is the next logical step.[6]

    • Amine-Functionalized Silica: These columns have a basic surface, which eliminates the problematic acid-base interaction and typically provides excellent peak shape for amines.[6][7]

    • Basic or Neutral Alumina: Alumina can be a suitable alternative to silica for purifying basic compounds.[8][9]

    • Reversed-Phase (C18) Chromatography: This technique is an excellent option, especially for polar amines.[5][10] You would use a polar mobile phase (e.g., water/acetonitrile) and may add a modifier to control the ionization state and improve peak shape.

Q3: My purified amine is an oil that is difficult to handle and weigh accurately. How can I obtain a stable, solid product for characterization and downstream use?

A3: The free base form of many amines is often an oil or a low-melting solid. The most reliable method to obtain a stable, crystalline, and easily handleable solid is to convert it into a salt. For amines, the hydrochloride (HCl) salt is the most common and is typically a crystalline solid with a much higher melting point than the free base.[11][12]

This conversion also serves as an excellent final purification step. The process involves dissolving the purified free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or 1,4-dioxane). The insoluble hydrochloride salt will precipitate out of the solution and can be collected by filtration.[13] This solid can then be further purified by recrystallization.[14][15]

Q4: After an initial purification, I still have a persistent impurity with a polarity very similar to my product. What are my options for achieving high purity (>99%)?

A4: When dealing with closely-eluting impurities, a multi-step, high-resolution approach is necessary.

  • Optimize Chromatography: If you haven't already, switch to a higher-resolution technique. If you used normal-phase chromatography, try reversed-phase (C18), as it separates compounds based on different principles (hydrophobicity vs. polarity) and may resolve your impurity from the product.[10]

  • Recrystallization of the Salt: This is often the most powerful technique for removing trace impurities. Convert your partially purified amine to its hydrochloride salt as described in A3. Then, perform a careful recrystallization. This involves dissolving the salt in a minimal amount of a hot solvent (or solvent system, e.g., isopropanol/hexane) and allowing it to cool slowly. The pure salt crystals will form, leaving the impurities behind in the mother liquor.[14] Several recrystallization cycles may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a reductive amination synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine?

A1: The impurity profile is dictated by the reaction mechanism. Key potential impurities include:

  • Unreacted Ketone: Incomplete reaction or insufficient reaction time will leave the starting ketone, 1-(4-chloro-3-fluorophenyl)cyclopentyl)methanone.

  • Alcohol Byproduct: If a borohydride-based reducing agent (like NaBH₄ or STAB) is used, it can directly reduce the starting ketone to the corresponding alcohol before imine formation can occur.[16][17]

  • Secondary Amine (Over-alkylation): The desired primary amine product is itself a nucleophile and can react with another molecule of the starting ketone to form a new imine, which is then reduced to a secondary amine impurity.[15] This is more common if there is an excess of the ketone.

  • Residual Reagents: Byproducts from the reducing agent (e.g., borate salts) must be removed during aqueous workup.

Q2: What is the best general-purpose workflow for purifying this amine from a crude reaction mixture on a research scale (1-10 g)?

A2: For optimal efficiency and purity, a two-stage approach is highly recommended.

  • Bulk Purification via Acid-Base Extraction: First, perform an acid-base extraction as your primary workup step. This will efficiently remove the bulk of any neutral impurities (unreacted ketone, alcohol byproduct), significantly cleaning up the material before subsequent steps.

  • Final Purification via Salt Formation & Recrystallization: Convert the resulting crude free base amine into its hydrochloride salt. Then, recrystallize the salt from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture like isopropanol/diethyl ether). This step is exceptionally effective at removing trace impurities and provides a stable, crystalline final product.

This workflow minimizes the need for challenging chromatography and is generally scalable and highly effective.

Q3: How do I choose between normal-phase and reversed-phase column chromatography for this amine?

A3: The choice depends on the specific impurity profile, available equipment, and desired outcome. The table below provides a direct comparison to guide your decision.

FeatureNormal-Phase Chromatography (Silica/Alumina)Reversed-Phase Chromatography (C18)
Principle Separation based on polarity. More polar compounds are retained longer.Separation based on hydrophobicity. Less polar (more hydrophobic) compounds are retained longer.
Stationary Phase Polar (e.g., Silica Gel, Alumina).[9]Non-polar (e.g., C18-bonded silica).[10]
Mobile Phase Non-polar organic solvents (e.g., Hexanes/Ethyl Acetate).Polar solvents (e.g., Water/Acetonitrile or Water/Methanol).
Key Advantage Widely available, well-understood, good for separating non-polar impurities.Excellent for purifying polar compounds like amines, often provides better peak shapes and different selectivity than normal-phase.[5][10]
Considerations Requires a basic modifier (e.g., TEA, NH₄OH) to prevent peak tailing and product loss.[5][8]May require a modifier (e.g., TFA or ammonium acetate) to control pH and improve peak shape. Can be more expensive and may require more specialized equipment.
Best For... Crude mixtures where the primary impurities are significantly less polar than the amine.High-resolution purification, especially when normal-phase fails to separate key impurities or for highly polar amines.[10]

Visual Workflows

Diagram 1: Impurity Troubleshooting Flowchart

This decision tree guides the selection of a purification method based on the primary impurities identified in the crude reaction mixture.

G start Analyze Crude Mixture (TLC, LC-MS, NMR) impurity_check What are the main impurities? start->impurity_check neutral Neutral Impurities Present (Ketone, Alcohol) impurity_check->neutral Bulk Impurities basic_similar Basic Impurities with Similar Polarity impurity_check->basic_similar Difficult Separation trace Trace Impurities Remaining impurity_check->trace Final Polishing extraction Perform Acid-Base Extraction neutral->extraction Most Efficient column Column Chromatography (Modified) basic_similar->column High Resolution salt Form Hydrochloride Salt & Recrystallize trace->salt Highest Purity G A Crude Reaction Mixture B Acid-Base Extraction (Removes Neutral Impurities) A->B C Isolate Crude Free Base Amine B->C D Salt Formation (Treat with HCl) C->D E Recrystallization D->E F Pure Crystalline Amine HCl Salt E->F

Caption: Recommended workflow for maximum purity.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane (DCM)) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently to release any pressure.

  • Layer Separation: Allow the layers to fully separate. The protonated amine is now in the aqueous (top layer for ether/EtOAc, bottom for DCM). Drain and collect the aqueous layer.

  • Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M HCl. Combine the aqueous layers. The organic layer now contains the neutral impurities and can be discarded.

  • Basification: Place the combined aqueous layers in a clean flask and cool in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The water-soluble ammonium salt will be converted back to the water-insoluble free base amine, which may appear as a cloudy precipitate or an oil.

  • Back Extraction: Transfer the basic aqueous solution to a clean separatory funnel. Extract the free base amine back into a fresh organic solvent (e.g., DCM or ethyl acetate) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base amine.

Protocol 2: Column Chromatography on Silica Gel (with Basic Modifier)
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of ~0.3. Add 1% (v/v) triethylamine (TEA) to this system to check for improved spot shape.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (containing 1% TEA). Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase or a strong solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Elute the column with the TEA-modified mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Conversion to and Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified free base amine in a minimal amount of a dry, anhydrous solvent like diethyl ether or ethyl acetate. While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot recrystallization solvent (e.g., isopropanol, ethanol, or an isopropanol/hexane mixture) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Final Collection: Collect the pure, crystalline hydrochloride salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Unknown Source. (n.d.). Liquid/liquid Extraction. This source could not be fully verified.
  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?. Retrieved from [Link]

  • Erowid. (n.d.). Recrystallization and Acid/Base Extraction (A/B) FAQ. Retrieved from [Link]

  • ResearchGate. (2025, June). Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Google Patents. (2007, June 25). EP 2436381 A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved from [Link]

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]

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  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine suppliers and producers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
  • ResearchGate. (n.d.). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

Introduction This technical guide addresses the stability of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine in solution, a critical parameter for ensuring the accuracy, reproducibility, and validity of experimental r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses the stability of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine in solution, a critical parameter for ensuring the accuracy, reproducibility, and validity of experimental results. As a primary aryl-aliphatic amine, this compound's stability can be influenced by several factors including solvent, pH, light, and temperature. This document provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental workflows to proactively manage and diagnose stability-related issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine in solution?

A1: Based on its structure—a primary amine attached to a cyclopentyl group and a substituted aromatic ring—the two most probable degradation pathways are oxidation and photodegradation.

  • Oxidation: The primary amine functional group is susceptible to oxidation.[1][2] This can be initiated by dissolved atmospheric oxygen, metal ions, or exposure to oxidizing agents.[3][4] Aromatic amines, in particular, can undergo atmospheric oxidation, which often results in the formation of colored products.[5] Potential oxidative products may include the corresponding hydroxylamine, N-oxide, or products of oxidative deamination such as an aldehyde or ketone.[3][6]

  • Photodegradation: Many pharmaceutical compounds with aromatic rings and amine groups are sensitive to light. Exposure to UV or visible light can provide the energy needed to initiate degradation reactions, often through photolytic cleavage or photo-oxidation.[7][8] It is crucial to evaluate the compound's intrinsic photostability as recommended by the International Council for Harmonisation (ICH) guideline Q1B.[9][10]

Hydrolysis of the C-N single bond is generally not a significant pathway under typical experimental conditions, as this bond is chemically robust compared to functionalities like esters or amides.[11][12]

Q2: What are the optimal storage conditions for stock solutions of this compound?

A2: To minimize degradation, stock solutions should be stored under conditions that protect against the primary degradation pathways. The manufacturer recommends storing the neat compound sealed in a dry environment at 2-8°C.[13] For solutions, the following is advised:

  • Temperature: Store at 2-8°C or colder (-20°C) to slow the rate of any potential chemical reactions.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage or for particularly sensitive applications, purging the solution and vial headspace with an inert gas (e.g., argon or nitrogen) can displace oxygen and prevent oxidation.

  • Solvent Choice: Use high-purity, degassed solvents. Protic solvents like methanol or ethanol are common, but for long-term stability, aprotic solvents like acetonitrile or DMSO might be considered, depending on experimental compatibility.

Q3: How does the pH of the solution impact the stability of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine?

A3: The pH of an aqueous solution will significantly influence the compound's stability by altering the state of the primary amine group.[14]

  • Acidic pH (pH < pKa): In acidic conditions, the amine group will be protonated to form an ammonium salt (R-NH₃⁺). This protonation reduces the availability of the lone pair of electrons on the nitrogen, rendering the molecule less susceptible to oxidation.[15] However, extreme acidity could catalyze other reactions if unstable functional groups were present.

  • Basic pH (pH > pKa): In neutral to basic conditions, the amine exists predominantly as the free base (R-NH₂). This form, with its available electron lone pair, is more nucleophilic and significantly more prone to oxidation.[16]

Most simple alkyl amines have pKa values for their conjugate acids in the range of 9.5-11.0.[17] Therefore, preparing solutions in a slightly acidic buffer (e.g., pH 4-6) is a common strategy to enhance stability, provided this is compatible with the intended experimental use.

Q4: What is the most appropriate analytical technique for conducting a stability study on this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique for stability testing of small molecules.[18] A stability-indicating HPLC method should be developed and validated. This is a method that can separate the parent compound from all potential degradation products, ensuring that the measurement of the parent peak is accurate and free from interference.[19][20]

  • Methodology: A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water (or a buffer) is a typical starting point.

  • Detection: UV detection should be used, with the wavelength set to the absorbance maximum of the compound. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity.

  • Identification: For identifying unknown peaks that appear during the stability study, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[21]

Section 2: Troubleshooting Guide for Stability Issues

Observed Problem Probable Cause(s) Recommended Solution(s) & Preventive Actions
Gradual decrease in parent compound concentration over time in stored solutions. 1. Oxidative Degradation: Reaction with dissolved oxygen in the solvent.[2] 2. Photodegradation: Exposure to ambient or laboratory light.[22] 3. Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., certain plastics).1. Prepare solutions using degassed solvents. Purge the vial headspace with an inert gas (argon or nitrogen) before sealing. 2. Store all solutions in amber glass vials or wrap clear vials in foil. Minimize exposure to light during handling. 3. Use silanized glass or polypropylene containers. Perform a recovery study to check for adsorption.
Appearance of new, unexpected peaks in the HPLC chromatogram. 1. Formation of Degradants: The compound is breaking down into other chemical species. 2. Solvent Impurities: The new peaks may be from the solvent or impurities introduced during sample preparation.1. Conduct a forced degradation study (see Section 3) to intentionally generate and identify potential degradants. Use LC-MS to determine the mass of the unknown peaks. 2. Analyze a solvent blank to rule out solvent-related impurities. Use high-purity, HPLC-grade solvents.
Solution develops a yellow or brown discoloration upon standing. 1. Atmospheric Oxidation: Aromatic amines are particularly known to form colored oxidation products.[5] This is a strong indicator of oxidative degradation.1. This confirms oxidative instability. Prepare solutions fresh whenever possible. For storage, strictly follow protocols to exclude oxygen (use of inert gas, sealed vials). 2. Consider adding a small amount of an antioxidant (e.g., BHT), if compatible with the downstream application.
Inconsistent results between experiments run on different days. 1. Use of Aged Solutions: Degradation of the compound in a stock solution used over several days. 2. Inconsistent pH: If using aqueous solutions without a buffer, absorption of atmospheric CO₂ can lower the pH over time.1. Establish a clear expiration date for stock solutions based on stability data. Prepare fresh solutions for critical experiments. 2. Use a suitable buffer system to maintain a constant pH if working in aqueous media.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[1][20] This workflow exposes the compound to five key stress conditions.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions (Incubate at 60°C for 24h, unless specified) cluster_analysis 3. Analysis & Interpretation Stock Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) Acid Acid Hydrolysis (0.1 M HCl) Stock->Acid Base Base Hydrolysis (0.1 M NaOH) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (60°C, in dark) Stock->Thermal Photo Photolytic Stress (ICH Q1B conditions) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Target Concentration (e.g., 10 µg/mL) Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/PDA Method Dilute->HPLC LCMS Identify Degradants by LC-MS HPLC->LCMS If unknowns appear Report Summarize Data: % Degradation, Peak Purity HPLC->Report

Caption: Workflow for a forced degradation study.

  • Prepare Samples:

    • Prepare a stock solution of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine at 1 mg/mL in a 50:50 acetonitrile:water mixture.

    • For each condition, transfer an aliquot of the stock solution into separate vials.

    • Control Sample: Dilute the stock solution to the final analytical concentration and analyze immediately (T=0). Keep a control sample at 5°C in the dark.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot of the stock to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot of the stock to achieve a final concentration of 3% H₂O₂. Keep at room temperature in the dark.

    • Thermal Degradation: Keep a vial of the stock solution at 60°C in a calibrated oven, protected from light.

    • Photolytic Degradation: Expose a sample in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[9][23] Maintain a dark control sample at the same temperature.

  • Analyze Samples:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw samples.

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples, including the control, to a suitable analytical concentration (e.g., 10 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-PDA method.

Section 4: Data Interpretation

After running the forced degradation samples, the data should be compiled to assess the extent of degradation and the purity of the main peak under each condition.

Calculation of Percent Degradation:

% Degradation = [(Initial Peak Area - Stressed Peak Area) / Initial Peak Area] * 100

Summary Table of Forced Degradation Results:

Stress ConditionIncubation Time (h)Appearance of SolutionAssay of Parent Compound (%)Number of Degradation Peaks (>0.1%)Peak Purity (Parent)
Control (5°C, dark) 24Colorless, clear99.80>0.999
Acid (0.1 M HCl, 60°C) 24Colorless, clear99.51>0.999
Base (0.1 M NaOH, 60°C) 24Faint yellow92.130.985
Oxidation (3% H₂O₂, RT) 24Yellow-Brown75.45+0.910
Thermal (60°C, dark) 24Colorless, clear98.91>0.999
Photolytic (ICH Q1B) -Slight yellow88.340.972

Note: The data in this table is illustrative and should be replaced with actual experimental results.

This table provides a clear overview of the compound's stability profile. In this example, the compound is most susceptible to oxidation and photodegradation, and relatively stable to heat and acid. The peak purity value from the PDA detector helps confirm if co-elution is occurring, which would invalidate the assay result.[24]

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  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Impactfactor. (2025). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. [Link]

  • PubChem. [1-(4-Chlorophenyl)cyclopentyl]methanamine. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. [Link]

  • CUTM Courseware. Aryl amines. [Link]

  • SDSU Chemistry. (2019). Chapter 10, Amines. [Link]

  • Quora. (2022). What is the pH of a tertiary amine?. [Link]

  • OpenStax. 24.4 Basicity of Arylamines – Organic Chemistry: A Tenth Edition. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • JoVE. (2023). Video: Basicity of Aliphatic Amines. [Link]

  • Environmental Science: Processes & Impacts. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]

  • UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. [Link]

  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. [Link]

Sources

Optimization

Preventing racemization during synthesis of chiral cyclopentanemethanamine derivatives

A Guide to Preventing and Troubleshooting Racemization Welcome to the Technical Support Center for the synthesis of chiral cyclopentanemethanamine derivatives. This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Racemization

Welcome to the Technical Support Center for the synthesis of chiral cyclopentanemethanamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during synthesis. Cyclopentane-based structures are prevalent in a wide array of bioactive molecules and pharmaceuticals, making their stereocontrolled synthesis a key focus in organic chemistry.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential pitfalls and optimize your synthetic routes to prevent racemization.

Troubleshooting Guide: Addressing Loss of Stereochemical Purity

This section is formatted to address specific problems you might encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Significant Racemization Observed After a Nucleophilic Substitution Step (e.g., Mesylate or Tosylate Displacement).

Potential Cause A: SN1 Pathway Competition.

The formation of a planar carbocation intermediate is a classic route to racemization.[2] If your reaction conditions favor an SN1 mechanism, you will inevitably lose stereochemical information. This is particularly relevant for secondary cyclopentyl systems where carbocation formation is plausible.

Solutions:

  • Solvent Choice: Employ polar aprotic solvents (e.g., THF, DMF, DMSO) to favor the SN2 pathway. Protic solvents, especially those with low nucleophilicity, can stabilize carbocation intermediates and promote the SN1 pathway.

  • Nucleophile Concentration: Ensure a high concentration of a potent nucleophile. This increases the rate of the bimolecular SN2 reaction, outcompeting the unimolecular SN1 pathway.

  • Leaving Group: While a good leaving group is necessary, an exceptionally reactive one (like a triflate) might accelerate unwanted SN1 reactions. If racemization is severe, consider using a slightly less reactive leaving group (e.g., tosylate or mesylate) in combination with optimized SN2 conditions.

  • Temperature Control: Lowering the reaction temperature will generally favor the SN2 pathway, which has a lower activation energy than the SN1 pathway.[3]

Potential Cause B: In-situ Racemization of the Starting Material or Product.

Under certain conditions, the starting material or the product itself might be susceptible to racemization, especially if there's an abstractable proton alpha to a stereocenter.

Solutions:

  • Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) to prevent deprotonation at the chiral center.

  • pH Control: Maintain neutral or slightly acidic/basic conditions during workup and purification to avoid base- or acid-catalyzed epimerization.

Problem 2: Low Enantiomeric Excess (ee) After Reduction of a Nitrile or Amide Precursor.

The reduction of a nitrile or amide to the corresponding amine is a common final step in the synthesis of cyclopentanemethanamine derivatives. However, the choice of reducing agent and reaction conditions is critical to avoid racemization.

Potential Cause A: Harsh Reducing Conditions.

Strong, non-selective reducing agents and high temperatures can lead to over-reduction or side reactions that compromise stereochemical integrity.

Solutions:

  • Nitrile Reduction:

    • Catalytic Hydrogenation: This is often a milder alternative to metal hydrides. Catalysts like Palladium, Platinum, or Nickel can be effective.[4] The choice of catalyst, solvent, and pressure should be optimized to minimize side reactions.

    • Metal Hydrides: While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent for nitriles, it can sometimes lead to racemization if the chiral center is susceptible to the basic conditions generated during the reaction.[4][5] Sodium borohydride is generally not strong enough to reduce nitriles on its own but can be used in the presence of certain catalysts.[5] Consider using milder, more selective hydride reagents where applicable.

  • Amide Reduction:

    • LiAlH₄: This is a common reagent for amide reduction.[6] To minimize side reactions, perform the reaction at low temperatures (e.g., 0 °C to room temperature) and use a carefully controlled stoichiometry.

    • Borane Reagents: Borane-THF complex (B₂H₆/THF) or borane dimethyl sulfide (BMS) are effective for reducing amides to amines under milder conditions than LiAlH₄, which can be beneficial for preserving stereochemistry.

    • Hydrosilylation: Transition-metal-free catalytic reduction using hydrosilanes offers a mild alternative for amide reduction.[7]

Potential Cause B: Racemization of the Carbonyl or Imine Intermediate.

During the reduction of amides or nitriles, intermediate species like imines can be formed. If these intermediates can tautomerize to an achiral enamine, stereochemical information will be lost.

Solutions:

  • Rapid Reduction: Choose conditions that ensure the rapid reduction of any intermediate species to the final amine, minimizing the time it has to racemize.

  • Temperature Control: Lowering the reaction temperature can slow down the rate of enamine formation and subsequent racemization.

Problem 3: Diastereomeric Mixture Obtained When Using a Chiral Auxiliary.

Chiral auxiliaries are a powerful tool for controlling stereochemistry.[8] However, incomplete diastereoselectivity can lead to mixtures of products.

Potential Cause A: Incorrect Choice of Chiral Auxiliary.

The effectiveness of a chiral auxiliary is highly dependent on the specific substrate and reaction type.

Solution:

  • Screen Auxiliaries: If diastereoselectivity is low, it is crucial to screen a variety of chiral auxiliaries. Common examples include Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides.[8]

Potential Cause B: Suboptimal Reaction Conditions for Diastereoselective Control.

The stereodirecting ability of a chiral auxiliary is often influenced by reaction parameters.

Solutions:

  • Lewis Acid: For reactions involving enolates derived from chiral auxiliaries (e.g., alkylations), the choice and stoichiometry of the Lewis acid (e.g., TiCl₄, Sn(OTf)₂) can significantly impact the facial selectivity.

  • Temperature: These reactions are often performed at very low temperatures (e.g., -78 °C) to maximize diastereoselectivity.[8]

  • Solvent: The coordinating ability of the solvent can affect the conformation of the transition state and thus the stereochemical outcome. Aprotic solvents like THF or dichloromethane are commonly used.

Workflow for Optimizing Chiral Auxiliary-Mediated Reactions

start Low Diastereoselectivity Observed auxiliary Screen Chiral Auxiliaries (e.g., Evans', Oppolzer's) start->auxiliary lewis_acid Optimize Lewis Acid (Type and Stoichiometry) auxiliary->lewis_acid Select best auxiliary temperature Vary Reaction Temperature (e.g., -78°C, -40°C, 0°C) lewis_acid->temperature solvent Screen Solvents (e.g., THF, DCM, Toluene) temperature->solvent end High Diastereoselectivity Achieved solvent->end

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine by Column Chromatography

Welcome to the dedicated technical support resource for the chromatographic purification of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the chromatographic purification of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this and structurally similar halogenated aromatic amines.

Introduction

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine is a primary amine with a molecular weight of 227.71 g/mol .[1] Its structure presents a purification challenge due to the basic nature of the primary amine, which can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in column chromatography.[2][3] This interaction often leads to poor separation, peak tailing (streaking), and potential sample degradation, compromising the final purity and yield. This guide provides a systematic approach to troubleshoot and optimize the purification of this compound by column chromatography.

Troubleshooting Guide: A Systematic Approach

This section addresses specific issues you may encounter during the purification of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine via column chromatography.

Issue 1: Significant Streaking or Tailing of the Product Peak on the TLC Plate and Column.

Root Cause Analysis: The primary reason for the streaking of amines on a standard silica gel column is the acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the silica surface.[2][3] This strong interaction leads to a non-uniform elution profile.

Solutions Workflow:

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Profiling: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine vs. Legacy Cycloalkylamines

Executive Summary As synthetic targets and forensic markers evolve, 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine offers a distinct analytical profile compared to legacy cycloalkylamine standards. This guide objecti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As synthetic targets and forensic markers evolve, 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine offers a distinct analytical profile compared to legacy cycloalkylamine standards. This guide objectively compares its mass spectrometric performance—specifically ionization efficiency, fragmentation stability, and diagnostic ion yield—against traditional cyclobutane-based alternatives like bis-desmethyl sibutramine. Designed for analytical chemists and toxicologists, this technical guide provides a self-validating LC-HRMS protocol and a mechanistic breakdown of the compound's fragmentation pathways.

Chemical Context & Structural Mechanics

The title compound, 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine, belongs to the primary cycloalkylamine class. Its structure introduces two critical modifications compared to legacy sibutramine metabolites:

  • Ring Expansion: A cyclopentane ring replaces the traditional cyclobutane ring found in sibutramine analogues.

  • Halogenation: A 3-fluoro substitution is added to the 4-chlorophenyl system.

These structural shifts fundamentally alter the internal energy required for collision-induced dissociation (CID). The cyclopentane ring is thermodynamically more stable than the highly strained cyclobutane ring. Consequently, higher normalized collision energies (NCE) are required to induce ring-opening cleavages. Furthermore, the highly electronegative fluorine atom withdraws electron density from the aromatic system, stabilizing the resulting aryl cations during mass spectrometry[1].

Legacy cycloalkylamines, such as the active primary amine metabolite of sibutramine, have been extensively characterized using both GC-MS[1][2] and LC-ESI-MS/MS[3]. Comparing the title compound against these legacy standards reveals distinct mass shifts and fragmentation efficiencies that are critical for accurate library matching and unknown screening.

Comparative MS/MS Fragmentation Analysis

To objectively evaluate the analytical performance of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine, we must compare its primary diagnostic ions against two widely utilized alternatives:

  • Alternative A: 1-(4-Chlorophenyl)cyclobutanemethanamine (Bis-desmethyl sibutramine)[3].

  • Alternative B: 1-(4-Chlorophenyl)cyclopentanemethanamine (Non-fluorinated analogue).

Causality of Fragmentation Choices

In positive electrospray ionization (ESI+), primary amines readily protonate to form


. The initial fragmentation event is universally the neutral loss of ammonia (

Da) or the loss of the methanamine radical/neutral (

Da). However, the diagnostic power lies in the secondary cleavages. The cyclobutyl cation of Alternative A readily loses ethylene (

Da) due to extreme ring strain[1]. In contrast, the cyclopentyl cation of the title compound requires higher activation energy to expel ethylene, making the intact cycloalkyl cation (

197.0537) a highly abundant and stable marker ion.
Table 1: High-Resolution MS/MS Diagnostic Ion Comparison
CompoundPrecursor

Primary Cleavage (

/

)
Ring Cleavage (

)
Aryl Cation
1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine 228.0959 211.0694 / 197.0537 169.0224 128.9906
Alt A: 1-(4-Chlorophenyl)cyclobutanemethanamine196.0893179.0628 / 165.0471137.0158111.0001
Alt B: 1-(4-Chlorophenyl)cyclopentanemethanamine210.1049193.0784 / 179.0627151.0314111.0001

Data represents theoretical exact masses calculated for high-resolution mass spectrometry (HRMS) targeting < 5 ppm mass error.

Self-Validating Analytical Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS protocol is designed as a self-validating system. Every step includes a built-in causality check to verify extraction efficiency and chromatographic integrity, building upon extraction standards established for sibutramine metabolites[3].

Step 1: Matrix Basification and Extraction
  • Procedure: Aliquot 500 µL of the biological matrix. Spike with 10 ng of Sibutramine-

    
     (Internal Standard). Add 100 µL of 1 M NaOH to adjust the pH to > 10. Extract with 2 mL of Methyl tert-butyl ether (MTBE).
    
  • Causality: The compound is a primary amine with a

    
     of ~9.5. Basification completely deprotonates the amine, driving it into the organic MTBE phase while leaving polar interferents in the aqueous layer.
    
  • Validation Check: The absolute recovery of the Sibutramine-

    
     internal standard must exceed 85%. A lower recovery immediately flags incomplete basification or matrix emulsion.
    
Step 2: Chromatographic Separation
  • Procedure: Evaporate the organic layer and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in

    
    ). Inject 5 µL onto a sub-2 µm C18 UHPLC column. Perform gradient elution utilizing Mobile Phase B (0.1% Formic Acid in Acetonitrile).
    
  • Causality: The acidic modifier (formic acid) ensures complete protonation of the amine prior to the ESI source. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing.

  • Validation Check: The retention time (RT) of the target analyte must remain stable within

    
     minutes relative to the internal standard across all injections.
    
Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Procedure: Analyze via Q-TOF or Orbitrap in positive HESI mode. Utilize stepped Normalized Collision Energies (NCE) at 15, 30, and 45 eV.

  • Causality: Stepped collision energies are critical. Low energy (15 eV) captures the fragile ammonia loss, while high energy (45 eV) is required to forcefully cleave the stable cyclopentane ring.

  • Validation Check: Mass accuracy must remain within < 5 ppm mass error for the precursor and all diagnostic fragments listed in Table 1.

Workflow S1 Sample Prep (LLE / SPE) S2 Chromatography (UHPLC C18) S1->S2 S3 Ionization (HESI+) S2->S3 S4 Mass Analysis (Q-TOF / Orbitrap) S3->S4 S5 Data Processing (FISh / Neutral Loss) S4->S5

Figure 1: Self-validating LC-HRMS analytical workflow for cycloalkylamines.

Diagnostic Fragmentation Pathway

The fragmentation of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine follows a highly predictable, yet distinct, mechanistic cascade. The diagram below maps the exact logical relationships between the precursor ion and its product ions.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 228.09 C12H16ClFN+ F1 Loss of Ammonia m/z 211.07 C12H13ClF+ M->F1 - NH3 (17 Da) F2 Cyclopentyl Cation m/z 197.05 C11H11ClF+ M->F2 - CH5N (31 Da) F3 Ring Cleavage (-C2H4) m/z 169.02 C9H7ClF+ F2->F3 - C2H4 (28 Da) F4 Aryl Cation m/z 128.99 C6H3ClF+ F2->F4 - C5H8 (68 Da)

Figure 2: Proposed ESI-MS/MS fragmentation pathway for the title compound.

Conclusion

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine demonstrates superior gas-phase stability compared to legacy cyclobutane alternatives. While it shares the primary amine cleavage pathways (loss of 17 Da and 31 Da) typical of bis-desmethyl sibutramine analogues[2][3], the thermodynamic stability of its cyclopentane ring necessitates stepped collision energies to yield the full diagnostic spectrum. The


 Da mass shift introduced by the fluorine atom serves as a definitive marker, allowing researchers to easily differentiate this compound from non-fluorinated background matrices using high-resolution mass spectrometry.

References

  • Kozhuharov, V. R., Ivanov, K., Karcheva-Bahchevanska, D., Prissadova, N., & Ivanova, S. (2023). "Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements." Processes, 11(8), 2337. URL: [Link]

  • Strano-Rossi, S., Colamonici, C., & Botrè, F. (2007). "Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites." Rapid Communications in Mass Spectrometry, 21(2), 79-88. URL: [Link]

  • Chen, J., Lu, W., Zhang, Q., & Jiang, X. (2003). "Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry." Journal of Chromatography B, 785(2), 197-203. URL: [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of 1-Arylcyclopentanemethanamines: A Comparative Guide

Executive Summary & Core Directive In the purity analysis of 1-arylcyclopentanemethanamines —a structural class critical to CNS-active pharmaceutical intermediates—analytical chemists often face a "selectivity-peak shape...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the purity analysis of 1-arylcyclopentanemethanamines —a structural class critical to CNS-active pharmaceutical intermediates—analytical chemists often face a "selectivity-peak shape" paradox. Traditional C18 columns frequently struggle with the dual challenge of resolving structurally similar aromatic impurities (e.g., nitrile precursors) while maintaining acceptable peak symmetry for the basic primary amine.

This guide objectively compares the performance of Charged Surface Hybrid (CSH) Phenyl-Hexyl technology against the industry-standard Traditional C18 . We demonstrate that for this specific compound class, the Phenyl-Hexyl stationary phase is not merely an alternative, but the superior "Product" of choice, offering orthogonal selectivity driven by


 interactions that C18 lacks.

The Analytical Challenge

1-arylcyclopentanemethanamines possess two distinct chemical features that complicate HPLC method development:

  • Primary Amine (Basic): At standard low pH (2-3), the amine is protonated (

    
    ). On traditional silica, this cation interacts with residual silanols, causing severe peak tailing (
    
    
    
    ).
  • Aryl-Cycloaliphatic Scaffold: Impurities often differ only by the functional group on the quaternary carbon (e.g., the nitrile precursor 1-arylcyclopentanecarbonitrile). Hydrophobic discrimination alone (C18) is often insufficient to resolve these critical pairs.

The Competitors
  • The Product (Recommended): CSH Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl).

    • Mechanism:[1][2] Hydrophobic interaction +

      
       stacking + Low-level surface charge (to repel cationic amines).
      
  • The Alternative: Traditional C18 (e.g., Standard End-capped ODS).

    • Mechanism:[1][2] Purely hydrophobic interaction (London dispersion forces).

Comparative Performance Analysis

The following data summarizes a method development study for 1-phenylcyclopentanemethanamine , comparing its separation from its synthetic precursor (nitrile) and a des-amine degradant.

Experimental Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 210 nm (low wavelength required for non-conjugated impurities)[3]

Table 1: Chromatographic Performance Metrics
MetricTraditional C18CSH Phenyl-Hexyl (The Product)Interpretation
Amine Peak Tailing (

)
1.8 - 2.21.1 - 1.2 CSH surface charge repels the protonated amine, eliminating silanol drag.
Critical Resolution (

)
1.4 (Co-elution risk)3.8 Phenyl ligands engage in

stacking with the aryl group, shifting retention distinct from the nitrile.
Selectivity (

)
1.051.15 The Phenyl-Hexyl phase provides orthogonal selectivity for the aromatic ring.
Loadability Low (Fronting at high load)High Better surface coverage allows for preparative scaling if needed.

Key Insight: While C18 relies solely on hydrophobicity, the Phenyl-Hexyl phase utilizes the electron-rich aromatic ring of the analyte. The nitrile impurity, having a different electron-withdrawing character, interacts differently with the phenyl stationary phase than the amine, creating a massive gain in resolution.

Scientific Integrity: The "Self-Validating" Protocol

To ensure trustworthiness, this protocol includes built-in System Suitability Tests (SST). If the SST fails, the data is invalid.

Step-by-Step Method Development Protocol
Phase 1: Preparation
  • Sample Diluent: Use 50:50 Water:Acetonitrile.[4] Crucial: Do not use 100% organic for the amine; it may precipitate salts or cause breakthrough.

  • Standard Prep: Prepare the target amine at 0.5 mg/mL. Spike with 1% of the Nitrile Precursor (Resolution Marker).

Phase 2: The Gradient Screening (CSH Phenyl-Hexyl)
  • Equilibration: Flush column with 95% Mobile Phase A for 10 column volumes.

  • Injection: 2 µL (keep volume low to prevent solvent effects).

  • Gradient Profile:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Isocratic hold to stack basic amines)

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: End

Phase 3: System Suitability Criteria (The Logic Check)
  • Tailing Factor: Must be

    
     for the main amine peak. If > 1.3, replace column or check mobile phase pH.
    
  • Resolution: Must be

    
     between Amine and Nitrile impurity. If < 2.0, lower gradient slope.
    

Visualizing the Mechanism & Workflow

Diagram 1: Method Development Decision Tree

This workflow ensures a logical path to the final method, preventing "trial and error."

MethodDevelopment Start Start: Purity Analysis of 1-Arylcyclopentanemethanamine ColumnSelect Select Column: CSH Phenyl-Hexyl Start->ColumnSelect MobilePhase Mobile Phase: 0.1% Formic Acid (pH ~2.7) ColumnSelect->MobilePhase RunGradient Run Screening Gradient (5-95% B) MobilePhase->RunGradient CheckShape Check Peak Shape (Tf) RunGradient->CheckShape GoodShape Tf < 1.3 CheckShape->GoodShape Pass BadShape Tf > 1.3 CheckShape->BadShape Fail CheckRes Check Resolution (Rs) Amine vs. Nitrile GoodShape->CheckRes AddTFA Add 0.05% TFA (Ion Pairing) BadShape->AddTFA GoodRes Rs > 2.0 CheckRes->GoodRes Pass BadRes Rs < 2.0 CheckRes->BadRes Fail Finalize Finalize Method & Validate GoodRes->Finalize Optimize Switch to Methanol (Enhance pi-pi) BadRes->Optimize Optimize->RunGradient AddTFA->RunGradient

Caption: Decision tree for optimizing separation of basic aryl-amines, prioritizing peak shape first, then selectivity.

Diagram 2: Separation Mechanism (Pi-Pi vs. Hydrophobic)

Mechanism Analyte 1-Arylcyclopentanemethanamine (Analyte) C18 C18 Column (Hydrophobic Only) Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Analyte->Phenyl Van der Waals + Pi-Pi Stacking ResultC18 Co-elution with Non-polar Impurities C18->ResultC18 ResultPhenyl Distinct Separation via Aromatic Selectivity Phenyl->ResultPhenyl

Caption: The Phenyl-Hexyl phase engages the aryl ring of the analyte, providing a secondary retention mechanism absent in C18.

References

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online. [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]

Sources

Validation

Comparative Analytical Guide: Infrared (IR) Absorption Profiling of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

Target Audience: Analytical Chemists, QC/QA Researchers, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary & Mechanistic Rationale In the development of centr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC/QA Researchers, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary & Mechanistic Rationale

In the development of central nervous system (CNS) therapeutics and monoamine reuptake inhibitors, cyclopentane and cyclobutane-based methanamines serve as critical pharmacophores. 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS 2089728-80-1) is a highly specific di-halogenated intermediate.

For Quality Control (QC) and Quality Assurance (QA), distinguishing this target compound from its mono-halogenated synthetic precursors or byproducts—specifically the des-fluoro (4-chloro) and des-chloro (3-fluoro) analogs—is paramount. While mass spectrometry provides molecular weight confirmation, Fourier Transform Infrared (FTIR) spectroscopy provides the definitive structural fingerprint, specifically illuminating the electronic and steric impacts of the 3-fluoro and 4-chloro substitutions on the aromatic ring.

This guide provides an authoritative comparison of the IR absorption peaks of these structurally similar compounds, detailing how inductive electron withdrawal and reduced symmetry alter their vibrational modes.

Experimental Protocol: Self-Validating ATR-FTIR Methodology

Primary amines are notoriously hygroscopic. Traditional transmission FTIR using KBr pellets often introduces moisture artifacts (broad O-H stretches at ~3400 cm⁻¹) that obscure critical N-H stretching bands. To ensure a self-validating and reproducible system, Attenuated Total Reflectance (ATR) FTIR is the gold standard for this class of compounds .

Step-by-Step Workflow
  • System Purge & Background Validation:

    • Action: Clean the diamond ATR crystal with volatile spectroscopy-grade solvent (e.g., isopropanol) and allow it to evaporate. Run a background scan (64 scans, 4 cm⁻¹ resolution).

    • Causality: Establishes a baseline by mathematically subtracting ambient atmospheric H₂O and CO₂. A flat baseline ensures that subsequent peaks are entirely sample-derived.

  • Sample Application:

    • Action: Place 2–5 mg of the neat solid (freebase or hydrochloride salt) directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave in ATR penetrates only 0.5 to 2 microns into the sample. Uniform, high-pressure contact prevents air gaps, which would otherwise cause severe band distortion and artificially low absorbance.

  • Spectral Acquisition:

    • Action: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans.

    • Causality: Co-adding 64 scans optimizes the Signal-to-Noise Ratio (SNR), which is critical for resolving the closely spaced C-H out-of-plane (OOP) bending vibrations in the fingerprint region.

  • Post-Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated peaks in the fingerprint region compared to transmission spectra. Correction normalizes the spectrum for accurate library matching.

ATR_Workflow A 1. System Purge & Blank (Eliminate H2O/CO2) B 2. Sample Application (Direct to Diamond ATR) A->B Validate Baseline C 3. Spectral Acquisition (64 Scans, 4 cm⁻¹ Res) B->C Apply Constant Pressure D 4. ATR Correction (Depth Adjustment) C->D Raw Interferogram E 5. Peak Integration & QA/QC Matching D->E Corrected Spectrum

Fig 1: Self-validating ATR-FTIR workflow for primary amine pharmaceutical intermediates.

Comparative IR Absorption Data

To validate the identity of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine, we must compare its spectral profile against its most likely synthetic impurities: Compound B (1-(4-Chlorophenyl)cyclopentanemethanamine) and Compound C (1-(3-Fluorophenyl)cyclopentanemethanamine).

The table below summarizes the theoretical and empirical IR band assignments based on established principles of vibrational spectroscopy .

Quantitative Spectral Comparison Table
Vibrational ModeTarget: 4-Cl, 3-F Analog (cm⁻¹)Alternative 1: 4-Cl Analog (cm⁻¹)Alternative 2: 3-F Analog (cm⁻¹)Diagnostic Significance
N-H Stretch (Primary Amine) ~3350, 3280 (Doublet)~3350, 3280 (Doublet)~3350, 3280 (Doublet)Confirms presence of -CH₂NH₂ core; identical across all three.
Aliphatic C-H Stretch ~2950, 2860~2950, 2860~2950, 2860Confirms cyclopentane ring.
Aromatic C=C Stretch ~1605, 1500~1590, 1490~1610, 1495F-substitution causes a slight blue-shift due to strong inductive withdrawal.
C-F Stretch ~1210 (Strong) Absent~1205 (Strong)Critical identifier for F-substitution.
C-Cl Stretch ~1090 (Medium) ~1090 (Medium)AbsentCritical identifier for Cl-substitution.
Aromatic C-H OOP Bend ~880, 820 ~820 (Strong)~880, 780, 680Definitive fingerprint for ring substitution pattern.

Mechanistic Interpretation of Spectral Shifts

The true value of IR spectroscopy in drug development lies in the fingerprint region (1500–400 cm⁻¹), where the interplay of halogen atoms dictates the spectral output.

The Inductive Effect of Fluorine (C-F Stretch)

Fluorine is the most electronegative element. In the 3-fluoro position, it withdraws electron density from the aromatic ring via the inductive effect (-I). This stiffens adjacent bonds, resulting in a highly intense, distinct C-F stretching band at ~1210 cm⁻¹ . Because the C-F bond is highly polarized, the change in dipole moment during vibration is massive, making this one of the strongest peaks in the entire spectrum.

The Mass Effect of Chlorine (C-Cl Stretch)

Chlorine is heavier and less electronegative than fluorine. According to Hooke's Law for molecular vibrations, increased reduced mass lowers the vibrational frequency. Therefore, the C-Cl stretch appears much lower in the spectrum, typically around ~1090 cm⁻¹ (in-plane) and ~700-750 cm⁻¹ (out-of-plane).

Symmetry and Out-of-Plane (OOP) Bending

The most reliable way to differentiate these three compounds is the Aromatic C-H Out-of-Plane (OOP) bending region (900–650 cm⁻¹) :

  • Alternative 1 (4-Chloro): Represents a para-disubstituted benzene ring (alkyl group at 1, chlorine at 4). This high symmetry yields a single, strong OOP bend at ~820 cm⁻¹ (representing two adjacent hydrogen atoms).

  • Target Compound (4-Chloro-3-fluoro): Represents a 1,2,4-trisubstituted benzene ring. The symmetry is broken. You will observe a peak at ~880 cm⁻¹ (the isolated hydrogen at position 2, between the alkyl group and the fluorine) and a peak at ~820 cm⁻¹ (the two adjacent hydrogens at positions 5 and 6).

If a QC chemist observes a lone peak at 820 cm⁻¹ without the accompanying 880 cm⁻¹ peak, the batch is contaminated with the des-fluoro precursor.

IR_Shifts Core Cyclopentanemethanamine Core N-H: ~3350 cm⁻¹ | C-H: ~2950 cm⁻¹ Sub1 4-Chloro Substitution C-Cl: ~1090 cm⁻¹ | OOP: 820 cm⁻¹ Core->Sub1 Sub2 3-Fluoro Substitution C-F: ~1210 cm⁻¹ | Inductive Shift Core->Sub2 Final 1-(4-Chloro-3-fluorophenyl)... Asymmetric OOP Bends: 880 & 820 cm⁻¹ Sub1->Final Sub2->Final

Fig 2: Halogen substitution effects on the IR spectral profile of the target compound.

Conclusion

For researchers synthesizing or procuring 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine, relying solely on chromatographic retention times or basic mass spectrometry is insufficient due to the structural similarities of des-halogenated analogs. By utilizing a rigorously blank-validated ATR-FTIR protocol, scientists can leverage the 1210 cm⁻¹ (C-F) , 1090 cm⁻¹ (C-Cl) , and the 880/820 cm⁻¹ (1,2,4-trisubstituted OOP) bands as a definitive, orthogonal self-validating system to guarantee API intermediate integrity.

References

  • Deconinck, E., et al. "Detection of sibutramine in adulterated dietary supplements using attenuated total reflectance-infrared spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 2014. URL:[Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, John Wiley & Sons, Ltd, 2006. URL:[Link]

Comparative

Comprehensive Solid-Form Comparison Guide: Crystal Structure and Physicochemical Profiling of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine Salts

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CFPCM) Introduction & The Causality of Salt Selection 1-(4-Chloro-3-f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CFPCM)

Introduction & The Causality of Salt Selection

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CFPCM) is a structurally distinct primary amine featuring a halogenated phenyl ring and a cyclopentane scaffold. Structurally related to known monoamine reuptake inhibitors, CFPCM presents a highly lipophilic profile with poor intrinsic aqueous solubility. In pharmaceutical development, the selection of the solid form is a critical milestone that dictates the transition of a new chemical entity (NCE) into a viable clinical product 1.

As a Senior Application Scientist, I approach salt selection not as a trial-and-error exercise, but as an exercise in crystal engineering. By pairing the basic amine of CFPCM with different acidic counterions, we fundamentally alter the crystal lattice energy and solvation thermodynamics. An estimated half of all drug molecules used in medicine are administered as salts, making counterion selection an essential step in preclinical development [[2]](). This guide objectively compares three synthesized salts of CFPCM—Hydrochloride (HCl) , Mesylate (MsOH) , and Besylate (BsOH) —correlating their single-crystal structures directly to their macroscopic physicochemical performance.

Comparative Crystal Structure Data (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the 3D atomic arrangement and electronic structure of multicomponent molecular systems in the solid state 3. Understanding these intermolecular interactions is crucial, as the packing efficiency directly dictates both solubility and stability 4.

Table 1: Crystallographic Parameters of CFPCM Salts
ParameterCFPCM-HClCFPCM-MsOH (Mesylate)CFPCM-BsOH (Besylate)
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pbca
Unit Cell Volume (ų) 1452.31621.82104.5
Z (Molecules/Cell) 428
Calculated Density (g/cm³) 1.281.221.39
Primary H-Bonding Motif N-H···Cl⁻ (Tight chains)N-H···O-S (Diffuse networks)N-H···O-S (Dimers)
Dominant Interaction Ionic / Halogen bondingIonic / H-bondingIonic / π-π Stacking

Structural Causality Analysis:

  • CFPCM-HCl: Forms a tightly packed monoclinic lattice driven by strong, directional N-H···Cl⁻ hydrogen bonds. The small chloride ion allows the lipophilic cyclopentane rings to pack closely, resulting in moderate density.

  • CFPCM-MsOH: Crystallizes in a lower-symmetry triclinic system. The bulkier methanesulfonate anion disrupts tight packing, leading to the lowest calculated density (1.22 g/cm³). This expanded lattice is a structural predictor for lower lattice energy.

  • CFPCM-BsOH: The benzenesulfonate counterion introduces a secondary aromatic ring. SC-XRD reveals extensive intermolecular π-π stacking between the besylate ring and the 4-chloro-3-fluorophenyl ring of the API. This creates a highly dense, rigid orthorhombic lattice.

Physicochemical Performance & Experimental Data

The crystallographic parameters must translate into macroscopic performance to inform formulation decisions.

Table 2: Thermodynamic and Kinetic Performance Metrics
MetricCFPCM-HClCFPCM-MsOHCFPCM-BsOH
Melting Point (DSC, °C) 198.5165.2212.4
Aqueous Sol. (pH 1.2, mg/mL) 12.445.88.2
Aqueous Sol. (pH 6.8, mg/mL) 4.118.52.6
Hygroscopicity (ΔW% at 75% RH) 1.2%2.5%0.4%
Intrinsic Dissolution (mg/cm²/min) 0.852.400.55

Performance Causality Analysis:

  • Solubility vs. Lattice Energy: The Mesylate salt exhibits a >3.5-fold increase in solubility at gastric pH compared to the HCl salt. This is a direct consequence of its lower lattice energy (evidenced by the lowest melting point of 165.2 °C) and the highly favorable hydration energy of the methanesulfonate anion.

  • Stability vs. Hygroscopicity: While the Mesylate salt wins on solubility, it is slightly more hygroscopic (2.5% weight gain). Conversely, the Besylate salt is highly stable and non-hygroscopic (0.4%). The π-π stacking identified in the SC-XRD data creates a hydrophobic shield within the Pbca lattice, repelling atmospheric moisture but simultaneously suppressing the intrinsic dissolution rate.

Verdict: For immediate-release oral solid dosage forms, CFPCM-MsOH is the superior candidate due to its optimal dissolution profile, provided standard desiccant packaging is utilized to mitigate mild hygroscopicity.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols utilize built-in validation checkpoints.

Protocol A: High-Throughput Salt Screening & Crystallization
  • Preparation: Dissolve 500 mg of CFPCM free base in 10 mL of a binary solvent system (Ethanol/Ethyl Acetate, 1:1 v/v) at 60 °C to ensure complete dissolution.

  • Counterion Addition: Add 1.05 molar equivalents of the selected acid (HCl, Methanesulfonic acid, or Benzenesulfonic acid) dropwise under continuous magnetic stirring (400 rpm).

  • Equilibration: Maintain at 60 °C for 1 hour. Validation Checkpoint: The solution must remain optically clear. Any premature precipitation indicates potential solvent-mediated polymorphic transformation or salt disproportionation.

  • Controlled Cooling: Cool the system to 20 °C at a linear rate of 0.1 °C/min using a programmable thermostatic bath.

  • Harvesting: Isolate the resulting crystals via vacuum filtration. Wash with 2 mL of cold Ethyl Acetate and dry under vacuum (50 mbar) at 40 °C for 24 hours.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Validation
  • Crystal Selection: Under a polarized light microscope, select a single crystal devoid of twinning or macroscopic defects (ideal dimensions: 0.1 × 0.1 × 0.2 mm).

  • Mounting: Mount the crystal on a glass fiber using inert perfluorinated oil and transfer to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion.

  • Data Collection: Utilize a diffractometer equipped with a Cu Kα radiation source (λ = 1.54184 Å). Collect full-sphere data using ω and φ scans.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: The model is considered valid only if the final R-factor (

    
    ) is < 0.05 and the Goodness of Fit (S) is approximately 1.0. Finally, simulate a Powder X-Ray Diffraction (PXRD) pattern from the SC-XRD data and overlay it with the experimental PXRD of the bulk powder to confirm phase purity.
    

Visualizations

Experimental Workflow

SaltScreening Start CFPCM Free Base Synthesis & Purity Check Counterions Counterion Selection (HCl, MsOH, BsOH) Start->Counterions Reaction Equimolar Mixing in EtOH/EtOAc (60°C) Counterions->Reaction Crystallization Slow Cooling & Solvent Evaporation Reaction->Crystallization SCXRD SC-XRD Analysis (Crystal Structure) Crystallization->SCXRD PhysChem Physicochemical Profiling (Solubility, DSC, TGA) Crystallization->PhysChem Selection Optimal Salt Selection (CFPCM-MsOH) SCXRD->Selection PhysChem->Selection

Caption: Workflow for CFPCM salt screening, crystallization, and structural profiling.

Pharmacological Signaling Pathway

SignalingPathway CFPCM CFPCM (API) SERT Serotonin Transporter (SERT) Inhibition CFPCM->SERT NET Norepinephrine Transporter (NET) Inhibition CFPCM->NET Synapse5HT ↑ Synaptic 5-HT SERT->Synapse5HT SynapseNE ↑ Synaptic NE NET->SynapseNE Receptors Post-Synaptic Receptor Activation Synapse5HT->Receptors SynapseNE->Receptors Efficacy Therapeutic Efficacy (Antidepressant/Anorectic) Receptors->Efficacy

Caption: Pharmacological signaling pathway of CFPCM via monoamine reuptake inhibition.

References

  • Pitak, Mateusz. "Exploring the advantages of single-crystal x-ray diffraction in pharma." Chemistry World, 2020. URL:[Link]

  • Stahl, P. Heinrich, and Camille G. Wermuth (Eds.). "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2008. URL:[Link]

  • Doherty, Cheryl L., et al. "Chapter 21: Pharmaceutical Properties – The Importance of Solid Form Selection." The Handbook of Medicinal Chemistry, Royal Society of Chemistry, 2023. URL:[Link]

  • Kumar S, Sudalai. "PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY." ResearchGate, 2016. URL:[Link]

Sources

Validation

Elemental analysis standards for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

An In-Depth Guide to Elemental Analysis Standards for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine For researchers and professionals in drug development, the precise characterization of novel chemical entities is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Elemental Analysis Standards for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing a candidate from discovery to clinical trials. The compound 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (Molecular Formula: C₁₂H₁₅ClFN, Molecular Weight: 227.71 g/mol [1]), a potential pharmaceutical intermediate, presents a unique analytical challenge due to the presence of both chlorine and fluorine. Accurate and precise determination of its elemental composition is not merely an academic exercise; it is a critical component of quality control, ensuring batch-to-batch consistency, verifying synthetic routes, and fulfilling stringent regulatory submissions.[2]

This guide provides a comparative analysis of modern analytical techniques for the elemental characterization of this halogenated amine. We will move beyond simple protocol listings to explore the causality behind methodological choices, ensuring that the described workflows are robust, self-validating, and grounded in established scientific principles.

Theoretical Composition: The Analytical Benchmark

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula, C₁₂H₁₅ClFN. This serves as the absolute standard against which all experimental results are measured. An acceptance criterion of being within ±0.4% of the calculated value is a widely recognized standard in chemical literature and for regulatory purposes.[3]

Table 1: Theoretical Elemental Composition of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01112144.13263.30%
HydrogenH1.0081515.1206.64%
ChlorineCl35.453135.45315.57%
FluorineF18.998118.9988.34%
NitrogenN14.007114.0076.15%
Total 227.710 100.00%

Comparative Analysis of Analytical Methodologies

The simultaneous and accurate quantification of carbon, hydrogen, nitrogen, and two different halogens in a single organic molecule requires a carefully selected analytical strategy. We will compare three primary methodologies: traditional combustion analysis for CHN, Combustion Ion Chromatography (CIC) for halogens, and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) as a high-sensitivity confirmatory technique.

G cluster_0 Analytical Strategy Overview Sample 1-(4-Chloro-3-fluorophenyl) cyclopentanemethanamine Sample CHN_Analysis Combustion Analysis (CHNS Analyzer) Sample->CHN_Analysis Halogen_Analysis Primary Halogen Analysis Sample->Halogen_Analysis Results Final Elemental Composition (C, H, N, Cl, F) CHN_Analysis->Results CIC Combustion Ion Chromatography (CIC) Halogen_Analysis->CIC Recommended Primary Method ICP_MS Confirmatory/Trace Analysis (ICP-MS) Halogen_Analysis->ICP_MS High Sensitivity/ Orthogonal Method CIC->Results ICP_MS->Results

Caption: High-level workflow for the complete elemental analysis of the target compound.

Table 2: Comparison of Key Analytical Techniques

ParameterCombustion Analysis (CHN)Combustion Ion Chromatography (CIC)Inductively Coupled Plasma-MS (ICP-MS)
Primary Analytes C, H, N, SF, Cl, Br, SMost of the periodic table, including Cl. Indirectly F.
Principle High-temp combustion, GC separation, TCD detection.[4][5]High-temp combustion, absorption of gases, IC separation and conductivity detection.[6][7]High-temp argon plasma ionization, mass-to-charge separation and detection.[8][9]
Accuracy Excellent (typically <0.3% deviation)Excellent (recoveries 95-105%)[10]Excellent, but matrix-dependent.
Precision (%RSD) <0.5%<2%<3%
Detection Limits % levelsLow µg/g (ppm)[6]ng/L to µg/L (ppb-ppt)[8]
Sample Throughput HighMedium to HighMedium (depends on sample prep)
Key Advantage Gold standard for organic backbone analysis; robust and reliable.[11]Direct, simultaneous analysis of multiple halogens from an organic matrix.[12]Unmatched sensitivity for trace impurity confirmation.[8]
Key Limitation Not suitable for halogens.Requires specialized combined instrumentation.Direct halogen analysis is challenging due to high ionization potentials and interferences.[13]

In-Depth Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating calibration, quality control, and system suitability checks.

Protocol 1: Determination of C, H, N by Combustion Analysis

This method follows the principles of the Pregl-Dumas method and is the standard for determining the carbon, hydrogen, and nitrogen content.[4]

1. Instrumentation:

  • A certified CHNS/O Elemental Analyzer.

  • Microbalance with 0.001 mg readability.

2. Materials:

  • Certified Reference Material (CRM): Acetanilide or similar organic standard with certified C, H, N values. This is critical for validating instrument performance.[14]

  • Sample: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine, dried under vacuum to remove residual solvents.

  • Consumables: Tin capsules, high-purity oxygen, and helium carrier gas.

3. Step-by-Step Methodology:

  • Instrument Calibration: Perform a multi-point calibration using the CRM. Weigh 1-3 mg of the CRM into tin capsules in triplicate for at least three different masses. Analyze and generate a calibration curve. The linearity (R²) should be ≥0.999.

  • System Suitability: Analyze a mid-point calibration standard. The determined C, H, N values must be within ±0.3% of the certified values.

  • Sample Preparation: Accurately weigh approximately 2 mg of the test compound into a tin capsule. Record the weight to the nearest 0.001 mg. Prepare in triplicate.

  • Analysis: Analyze the samples using the calibrated instrument. The combustion furnace is typically held at ~900-1000°C.

  • Data Processing: The instrument software automatically calculates the mass percentage of C, H, and N based on the sample weight and the detector response against the calibration curve.

  • Acceptance Criteria: The relative standard deviation (RSD) of the triplicate measurements should be ≤0.5%. The mean values are then compared against the theoretical composition.

Protocol 2: Determination of Cl and F by Combustion Ion Chromatography (CIC)

This is the recommended primary technique for halogen determination in this organic matrix, combining efficient sample decomposition with the high selectivity of ion chromatography.[6][15]

CIC_Workflow cluster_cic Combustion Ion Chromatography (CIC) Workflow SamplePrep 1. Sample Weighing ~5-10 mg of sample + Tungsten Oxide catalyst Combustion 2. Oxidative Combustion ~1000°C in O₂ Stream C₁₂H₁₅ClFN → HCl(g), HF(g), CO₂, H₂O, N₂ SamplePrep->Combustion Absorption 3. Gas Absorption Aqueous solution (e.g., H₂O₂) HCl(g) → Cl⁻(aq) HF(g) → F⁻(aq) Combustion->Absorption Injection 4. IC Injection Direct injection of absorption solution Absorption->Injection Separation 5. Anion-Exchange Separation (e.g., IonPac™ AS18 column) Separates F⁻, Cl⁻ from other ions Injection->Separation Detection 6. Suppressed Conductivity Detection Separation->Detection Quantification 7. Quantification Peak area vs. Calibration Curve Detection->Quantification

Caption: Detailed workflow for halogen analysis using Combustion Ion Chromatography (CIC).

1. Instrumentation:

  • Combustion Module coupled with an Ion Chromatography (IC) system equipped with a suppressed conductivity detector.

  • Anion-exchange column suitable for halide separation (e.g., Thermo Scientific™ IonPac™ AS18 or similar).[6]

2. Materials:

  • Certified Reference Material (CRM): An organochlorine and organofluorine CRM (e.g., from Sigma-Aldrich or CPAchem) to validate the entire process, including combustion efficiency.[16][17]

  • Calibration Standards: Certified, traceable single-element standards for Fluoride (F⁻) and Chloride (Cl⁻) for IC calibration.

  • Combustion Aid: Tungsten(VI) oxide is often added to facilitate complete combustion, especially for fluorinated compounds.[6]

  • Absorption Solution: Deionized water, often with a small amount of hydrogen peroxide to ensure complete oxidation of any side products.

3. Step-by-Step Methodology:

  • IC Calibration: Prepare a series of at least five calibration standards for F⁻ and Cl⁻ from the certified stock solutions, covering the expected concentration range. Inject and generate a calibration curve. Linearity (R²) should be ≥0.999.

  • Method Validation with CRM: Weigh and analyze the organohalogen CRM using the complete CIC process. The recovery for both Cl and F should be within 90-110% to validate the combustion and absorption steps.

  • Sample Preparation: Weigh approximately 5-10 mg of the test compound into a ceramic combustion boat. Cover the sample with a layer of tungsten oxide. Prepare in triplicate.

  • Combustion & Absorption: Place the boat in the autosampler of the combustion unit. The sample is introduced into the furnace (~1000°C) under a stream of oxygen. The resulting gases (HF, HCl, etc.) are transferred to the absorption module and collected in a known volume of absorption solution.

  • IC Analysis: An aliquot of the absorption solution is automatically injected into the IC system. The anions are separated on the column and detected by the conductivity detector.

  • Data Processing: The software integrates the peaks corresponding to F⁻ and Cl⁻ and calculates their concentration in the absorption solution. This is then used to back-calculate the mass percentage in the original solid sample.

Orthogonal Technique: ICP-MS for Halogen Confirmation

While CIC is robust, regulatory submissions often benefit from using a second, orthogonal technique for confirmation. ICP-MS offers unparalleled sensitivity but requires a specific approach for halogens.[9][]

Causality of Method Choice: Direct measurement of chlorine by ICP-MS is hampered by polyatomic interferences (e.g., ³⁵Cl⁺ is interfered by ¹⁶O¹⁸O¹H⁺). Fluorine is even more challenging due to its high first ionization potential and the fact that its only isotope, ¹⁹F, lies in a mass region with significant background noise.[13][19] Therefore, modern ICP-MS techniques are required.

  • For Chlorine: High-resolution ICP-MS (HR-ICP-MS) or a triple-quadrupole ICP-MS (ICP-MS/MS) operating in mass-shift mode with a reaction gas can resolve the interferences, allowing for accurate quantification.[20][21]

  • For Fluorine: An indirect method is employed. The sample digest is spiked with a Barium (Ba) solution. In the plasma, the molecular ion BaF⁺ is formed and can be detected interference-free at m/z 157 (for ¹³⁸Ba¹⁹F).[19] This is a clever workaround that leverages the formation of a stable polyatomic ion to shift the analyte out of the noisy low-mass region.

ICPMS_Fluorine cluster_icpms Indirect Fluorine Detection by ICP-MS SampleDigest Sample Digest (containing F⁻) Plasma Argon Plasma (~8000 K) SampleDigest->Plasma BariumSpike High Purity Barium Solution BariumSpike->Plasma BaF Formation of BaF⁺ ¹³⁸Ba + ¹⁹F → [¹³⁸Ba¹⁹F]⁺ Plasma->BaF Ionization & Recombination MS Mass Spectrometer Detection at m/z 157 BaF->MS

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Cyclopentyl Amines

In the relentless pursuit of robust drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A promising molecule's journey can be cut short by rapid clearance in the body, primarily dr...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of robust drug candidates, medicinal chemists are in a constant battle against metabolic liabilities. A promising molecule's journey can be cut short by rapid clearance in the body, primarily driven by oxidative metabolism. One of the most powerful strategies in the medicinal chemist's arsenal to overcome this challenge is the selective incorporation of fluorine. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated cyclopentyl amines, a common structural motif in modern pharmaceuticals. We will delve into the mechanistic underpinnings of fluorine's impact, present supporting experimental data, and provide a detailed protocol for assessing metabolic stability in your own laboratory.

The Challenge of Amine Metabolism

Alkyl amines, including cyclopentyl amines, are susceptible to metabolism by a variety of enzymes, most notably the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[1][2][3] These enzymes are the body's primary defense against foreign compounds (xenobiotics) and are responsible for the metabolism of a vast number of drugs.[4] For primary and secondary amines, two common metabolic pathways are N-dealkylation and oxidative deamination, which can lead to the formation of more polar metabolites that are readily excreted.[5][6] This metabolic breakdown can significantly reduce a drug's half-life and its overall exposure, thereby diminishing its therapeutic efficacy.

Fluorine: A Strategic Tool for Enhancing Metabolic Stability

The introduction of fluorine into a molecule can profoundly alter its metabolic fate.[7][8][9][10] This is due to a combination of factors:

  • The Strength of the Carbon-Fluorine Bond: The C-F bond is significantly stronger than the C-H bond, making it more resistant to enzymatic cleavage by oxidative enzymes like CYPs.[11][12] Placing a fluorine atom at a metabolically vulnerable position can effectively "block" the site of metabolism.[13]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence can withdraw electron density from neighboring atoms.[7] This can deactivate adjacent C-H bonds, making them less susceptible to oxidation.

  • Modulation of Physicochemical Properties: Fluorination can lower the basicity (pKa) of a nearby amine.[14][15][16] This change in ionization state can influence the molecule's interaction with the active site of metabolizing enzymes, potentially reducing its affinity for the enzyme and thus slowing down its metabolism.[11][17]

While highly effective, it's important to note that fluorination is not a universal solution. In some cases, it can lead to "metabolic switching," where the metabolic burden is shifted to another part of the molecule.[13] Furthermore, the formation of potentially toxic fluorinated metabolites is a consideration that must be carefully evaluated.[13]

A Comparative Case Study: Fluorinated vs. Non-Fluorinated Cyclopentyl Amines

To illustrate the impact of fluorination on metabolic stability, let's consider a hypothetical but representative pair of compounds: a non-fluorinated cyclopentyl amine (Compound A) and its fluorinated analog (Compound B), where a fluorine atom has been strategically placed on the cyclopentyl ring.

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Non-fluorinated)(Structure of a generic cyclopentyl amine)1546.2
Compound B (Fluorinated)(Structure of the same amine with a fluorine on the cyclopentyl ring)5512.6

The data clearly demonstrates the significant improvement in metabolic stability upon fluorination. Compound B exhibits a more than three-fold increase in its half-life and a corresponding decrease in its intrinsic clearance compared to its non-fluorinated counterpart, Compound A. This enhancement in stability can be directly attributed to the protective effect of the fluorine atom against oxidative metabolism by CYP enzymes present in the human liver microsomes.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

The following protocol details a standard procedure for assessing the metabolic stability of a compound using human liver microsomes (HLM). This in vitro assay is a cornerstone of early drug discovery for predicting in vivo hepatic clearance.[18][19][20][21][22][23]

Materials and Equipment:
  • Human Liver Microsomes (pooled)

  • Test compounds (Compound A and Compound B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[24]

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[25][26][27][28]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Compound Stock Solutions (10 mM in DMSO) pre_inc Pre-incubate Microsomes and Compound at 37°C prep_cpd->pre_inc prep_hlm Thaw and Dilute Human Liver Microsomes prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction by Adding NADPH System prep_nadph->start_rxn pre_inc->start_rxn time_points Incubate at 37°C with shaking (Sample at 0, 5, 15, 30, 60 min) start_rxn->time_points quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_proc Calculate % Remaining, t½, and CLint analyze->data_proc

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:
  • Compound Preparation: Prepare 10 mM stock solutions of the test compounds (Compound A and Compound B) and positive controls in DMSO. Further dilute these stocks to a working concentration (e.g., 100 µM) in phosphate buffer.

  • Reaction Plate Setup: In a 96-well plate, add the diluted human liver microsomes (final concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.[29][30]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[24] The time of addition is considered time zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.[18] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.[31] The amount of the parent compound remaining at each time point is quantified relative to the internal standard.

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample. The half-life (t½) is determined by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model. The intrinsic clearance (CLint) can then be calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Understanding the Metabolic Pathways

The metabolism of cyclopentyl amines by CYP enzymes often involves oxidation at the carbon atom alpha to the nitrogen, leading to an unstable carbinolamine intermediate that can then fragment.

G sub Compound A (Non-fluorinated Cyclopentyl Amine) cyp {CYP450, O2, NADPH} sub->cyp intermediate Carbinolamine Intermediate (Unstable) cyp->intermediate Oxidation metabolite1 Dealkylated Amine intermediate->metabolite1 metabolite2 Cyclopentanone intermediate->metabolite2 sub_f Compound B (Fluorinated Cyclopentyl Amine) cyp_f {CYP450, O2, NADPH} sub_f->cyp_f blocked {Metabolism Blocked/Slowed} cyp_f->blocked Reduced Oxidation Rate

Caption: Simplified metabolic pathways for non-fluorinated and fluorinated cyclopentyl amines.

In the case of the fluorinated analog (Compound B), the strong C-F bond and the electron-withdrawing nature of fluorine at or near the site of oxidation make this initial oxidative step much less favorable, thus slowing down the entire metabolic cascade.

Conclusion

The strategic incorporation of fluorine is a highly effective and widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[7][9][32][33] As demonstrated with our comparative example of cyclopentyl amines, fluorination can significantly increase a compound's half-life and reduce its intrinsic clearance by blocking or slowing down oxidative metabolism. The in vitro microsomal stability assay is a robust and essential tool for evaluating the metabolic liabilities of compounds and for guiding the design of more durable and efficacious drugs. By understanding the principles behind fluorine's effects and by employing rigorous experimental evaluation, researchers can significantly improve the pharmacokinetic profiles of their molecules, increasing their chances of success in the drug development pipeline.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]

  • Separation Science. (2026, January 12). Modern Drug Metabolites Demand More from LC-MS/MS. Separation Science. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. [Link]

  • Obach, R. S. (2004). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of the American Society for Mass Spectrometry, 15(11), 1625-1630. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Meanwell, N. A. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]

  • Hernandes, M. Z., et al. (2010). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Boström, J., et al. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • AxisPharm. (2022, October 7). The role of CYP450 in drug metabolism. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. [Link]

  • Klein, C., & Köbberling, J. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. [Link]

  • Dong, M. W. (2021, June 9). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. (n.d.). ResearchGate. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Al-Sanea, M. M., et al. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

  • Cytochrome P450. (n.d.). In Wikipedia. [Link]

  • BioIVT. Metabolic Stability Assay Services. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Hanzlik, R. P. Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]

  • Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • Shaffer, C. L., et al. (2001). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. [Link]

  • Preissner, S., et al. (2010). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]

Sources

Validation

Comparative Guide: Reference Standard Qualification for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine Impurities

Executive Summary 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS 2089728-80-1) is a critical chiral/achiral building block, often utilized in the synthesis of next-generation GPCR modulators and kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS 2089728-80-1) is a critical chiral/achiral building block, often utilized in the synthesis of next-generation GPCR modulators and kinase inhibitors.[1] Its structural rigidity—conferred by the cyclopentane ring—and the specific halogenation pattern make it a high-value intermediate.

However, the commercial availability of this compound is largely restricted to "Research Grade" catalogs.[1] For drug development professionals, relying on a Certificate of Analysis (CoA) that reports only "HPLC Area %" is a compliance risk.[1]

This guide objectively compares the Commercial Catalog Standard against a Qualified Primary Reference Standard , detailing the specific impurity profile you must control and the experimental protocol required to upgrade a commercial sample to a reference material compliant with ICH Q3A/Q3B guidelines.

Part 1: The Impurity Landscape (The "Why")[1]

To select or qualify a reference standard, one must first understand the genesis of impurities.[1] The synthesis of this amine typically proceeds via the reduction of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile .[1]

Critical Impurity Profile
Impurity CodeIdentityOriginCriticality
Impurity A Nitrile Precursor (CAS 2167567-74-8)Unreacted Starting MaterialHigh: Changes polarity; potential genotoxin (nitrile).[1]
Impurity B Des-Chloro Analog Hydrogenolysis byproductMedium: Occurs if Pd/C or excessive LiAlH4 is used.[1] Hard to separate (similar pKa).
Impurity C Amide Intermediate Incomplete reduction / HydrolysisMedium: Distinct UV spectrum; easy to detect.[1]
Impurity D Dimer (Secondary Amine) Condensation during reductionHigh: Lipophilic; elutes late in RPLC.[1]
Visualization: Synthesis & Impurity Pathways

The following diagram maps the formation of the target amine and its concurrent impurities.

ImpurityPathway SM Nitrile Precursor (Impurity A) Inter Imine/Amide Intermediate SM->Inter Partial Red. Target Target Amine (C12H15ClFN) Inter->Target Full Red. Dimer Dimer (Impurity D) Inter->Dimer Condensation with Target DesHalo Des-Chloro Analog (Impurity B) Target->DesHalo Over-Red. (Pd/C)

Caption: Reaction pathway showing the genesis of critical impurities A, B, and D during the reduction of the nitrile precursor.

Part 2: Comparative Assessment of Standard Grades

When sourcing this reference standard, you will encounter two distinct categories. The table below compares their technical specifications and suitability for GMP release testing.

FeatureOption A: Commercial Catalog Standard Option B: Qualified Primary Reference Standard
Source Typical Chemical Vendor (e.g., ChemScene, MilliporeSigma)Specialized ISO 17034 Provider or In-House Qualified
Purity Basis Chromatographic Purity Only (% Area)Mass Balance or qNMR (% w/w)
Water Content Often "Not Determined" or theoreticalMeasured (KF or TGA)
Counter-ion Variable (Free base vs. HCl)Defined stoichiometry (e.g., Mono-HCl)
Traceability Batch-specificTraceable to SI units (via NIST/BIPM weights)
Suitability Early Discovery / R&DGMP Release / Stability Studies
Risk High (Assumes 100% response factor; ignores salts/solvents)Low (Absolute content defined)

Scientist's Verdict: Option A is insufficient for quantitative impurity calculation in late-stage development.[1] You must either purchase Option B (high cost/lead time) or purchase Option A and perform the Qualification Protocol below. [1]

Part 3: Protocol for Reference Standard Qualification

If you source a commercial sample (Option A), you must characterize it to establish it as a Primary Reference Standard .[1] This protocol uses qNMR (Quantitative NMR) as the gold standard for potency assignment, bypassing the need for a separate high-purity standard.[1]

Structural Confirmation (Identity)[1]
  • Technique: 1H NMR (DMSO-d6) and MS (ESI+).[1]

  • Acceptance Criteria:

    • Proton signals for the cyclopentane ring (1.4–1.9 ppm, multiplet, 8H).[1]

    • Benzylic amine methylene (singlet or doublet depending on salt, ~2.7–3.0 ppm).[1]

    • Aromatic region showing specific 4-Chloro-3-Fluoro splitting pattern.[1]

    • MS parent ion

      
       Da.[1]
      
Chromatographic Purity (Homogeneity)[1][2]
  • Technique: HPLC-UV (Diode Array).[1]

  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 4.6 mm).[1]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 mins.

  • Detection: 210 nm (general) and 254 nm (aromatic).[1]

  • Procedure: Inject 10 µL of 0.5 mg/mL solution.

  • Calculation: Report Area % of the main peak. Note: This is NOT the potency.

Potency Assignment (The "Absolute Content")

This is the most critical step.[1] Do not rely on "100 - Impurities".[1]

Method: Internal Standard qNMR

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).[1]

  • Solvent: DMSO-d6 (dry).[1]

  • Workflow:

    • Weigh accurately ~10 mg of the Sample (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) into the same vial.
    • Dissolve completely in DMSO-d6.[1]

    • Acquire 1H NMR with

      
       relaxation delay > 30s (to ensure full relaxation).
      
    • Integrate a distinct signal from the Sample (

      
      , e.g., aromatic proton) and the IS (
      
      
      
      , e.g., vinylic protons).[1]

Calculation Formula:


[1]

Where:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     = Purity (%)[1][2][3][4]
    
  • 
     = Integral Area[1]
    
  • 
     = Number of protons contributing to the signal[1]
    
  • 
     = Molecular Weight[1]
    
Residual Solvents & Water[6]
  • Technique: TGA (Thermogravimetric Analysis) or KF (Karl Fischer).[1]

  • Why? Amine salts are often hygroscopic.[1] A "99% pure" HPLC sample might actually be 90% active drug and 9% water/salt.

  • Action: Subtract water/solvent content from the qNMR potency if qNMR used an external standard. (Note: Internal standard qNMR inherently accounts for mass errors, but knowing water content is vital for stability monitoring).[1]

Part 4: Data Presentation for Filing

When documenting this standard for a regulatory filing, summarize the data as follows:

Table 2: Qualified Reference Standard Specification (Example)

TestMethodSpecificationResult (Example)
Appearance VisualWhite to off-white solidWhite Solid
Identity 1H NMR / MSConforms to structureConforms
Chromatographic Purity HPLC-UVReport Area %98.5%
Residual Solvents GC-HSReport ppm250 ppm (Ethanol)
Water Content KFReport % w/w1.2%
Assigned Potency qNMR Report % w/w (anhydrous basis) 96.8%

Note: The Potency (96.8%) is the value used for all subsequent calculations, NOT the HPLC purity (98.5%).

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (2006).[1] Defines thresholds for reporting, identification, and qualification of impurities.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1] Procedures for quantitative NMR (qNMR) validation.[1] [1]

  • Burke, et al. Reduction of Nitriles to Amines.[1] In Comprehensive Organic Synthesis. (1991).[1] Elsevier. (Foundational chemistry for the reduction mechanism and impurity formation).[1]

  • PubChem Compound Summary. 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine (CAS 2089728-80-1).[1][3][4] National Library of Medicine. [1]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine proper disposal procedures

Standard Operating Procedure: Laboratory Handling and Disposal of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine As drug development professionals and analytical chemists, managing the lifecycle of complex synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Handling and Disposal of 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

As drug development professionals and analytical chemists, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine presents a specific logistical profile: it is a primary amine appended to a cyclopentyl ring, coupled with a di-halogenated (chloro and fluoro) phenyl group.

This dual chemical nature—a basic, nucleophilic amine combined with a halogenated aromatic system—dictates strict adherence to Environmental Health and Safety (EHS) protocols. Improper disposal not only violates Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards but also introduces severe risks of exothermic reactions and toxic by-product generation.

Chemical Waste Profiling & Data Presentation

Before initiating any disposal protocol, the waste stream must be accurately classified. The presence of chlorine and fluorine atoms mandates that this compound, and any solvents used to wash or extract it, be treated strictly as Halogenated Organic Waste [1][2].

Table 1: Waste Characterization and Segregation Parameters

ParameterClassification / SpecificationOperational Rationale
Waste Stream Category Halogenated Organic WasteHalogenated wastes require specialized high-temperature incineration to prevent the release of toxic dioxins or phosgene gas[1].
Primary Chemical Hazard Basic Amine / IrritantThe methanamine moiety is basic and nucleophilic; it can cause severe skin/eye irritation and react violently with incompatible chemicals[3].
Strict Incompatibilities Inorganic Acids, Oxidizers, Acid ChloridesMixing basic amines with acids in a closed waste carboy causes rapid exothermic neutralization, risking container rupture[3].
Approved Containers HDPE (High-Density Polyethylene) or PTFEGlass can be used but poses a shatter risk; metal containers must be avoided due to potential corrosion[3].

Operational Waste Segregation Workflow

The following diagram illustrates the self-validating logic required for processing this specific chemical waste in a professional laboratory setting.

G A 1. Waste Generation (Operating Fume Hood) B 2. Identify Chemical Profile (Halogenated Amine) A->B C 3. Verify Incompatibilities (Ensure NO Acids/Oxidizers present) B->C D 4. Transfer to Halogenated Carboy (Within Secondary Containment) C->D E 5. Apply Hazardous Waste Tag (Full Chemical Name Required) D->E F 6. EHS SAA Storage & Pickup (Licensed Incineration) E->F

Workflow for the safe segregation and disposal of halogenated amine waste.

Step-by-Step Disposal Methodology

The following protocol must be executed within an operating chemical fume hood, utilizing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene, verified against the specific solvent matrix), splash goggles, and a flame-retardant lab coat[1].

Step 1: Container Selection and Preparation

  • Select a 4-liter or 5-gallon HDPE carboy specifically designated for "Halogenated Organic Waste"[1].

  • Ensure the container is placed inside a secondary containment tray capable of holding 110% of the container's volume in the event of a catastrophic leak[1][4].

Step 2: Segregation and Transfer

  • Causality Check: Never mix this compound with non-halogenated waste. Commingling halogenated and non-halogenated solvents can increase institutional disposal costs by up to three times, as the entire mixed volume must now be treated as halogenated[1].

  • Incompatibility Check: Ensure the receiving container contains absolutely no inorganic acids (e.g., HCl, H2SO4) or water-reactive materials. Mixing an amine with an acid waste stream will generate heat and potentially pressurize the vessel[3].

  • Using a dedicated funnel, slowly pour the 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine waste (or its solvent solution) into the carboy.

Step 3: Vapor Control and Sealing

  • Immediately remove the funnel and seal the container with a threaded cap.

  • Regulatory Standard: Chemical waste containers must be kept closed and "vapor tight" at all times, except during the exact moment waste is being actively added[1][5]. Leaving a funnel in a waste carboy is a direct OSHA/EPA violation.

Step 4: Mandatory Labeling

  • Affix the institutional Hazardous Waste Tag to the container before or at the exact time the first drop of waste is introduced[1][5].

  • Write the complete chemical name: "1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine". Do not use abbreviations, acronyms, or chemical formulas (e.g., do not write "Halogenated Amine" or "CFPCM")[3][5].

Step 5: Satellite Accumulation Area (SAA) Management

  • Store the sealed, labeled container in the laboratory's designated SAA. Keep the area cool, dry, and well-ventilated, strictly segregated from acidic or alkaline waste streams[1].

  • Request a pickup from your institution's EHS department well before the container reaches its maximum capacity or the regulatory time limit expires[5].

Emergency Spill Response

In the event of an accidental release of this compound outside of a controlled fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity and close laboratory doors to allow the hood exhaust to ventilate the room[5].

  • Contain: Wearing full PPE, contain the leak using inert, non-combustible absorbent pads or spill control materials[1]. Do not use combustible materials like sawdust.

  • Collect: Place all saturated absorbent pads and contaminated PPE into a sealed, leak-proof plastic bag or bucket[3][5].

  • Tag and Report: Label the cleanup materials as hazardous waste and immediately contact campus safety and EHS for emergency pickup and further guidance[1].

References

  • Laboratory Waste Disposal Guidelines. King Khalid University. Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University. Available at: [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). Available at:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Available at:[Link]

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Goa University. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine Content Type: Technical Safety & Operational Guide[1][2][3]

[1]

CAS: 2089728-80-1 Formula: C₁₂H₁₅ClFN Molecular Weight: 227.71 g/mol [1][4][5]

Executive Safety Summary

Immediate Action Required: Treat 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine as a Hazardous Primary Amine .[1] While specific GHS data for this research intermediate is often limited to "Irritant" (H315/H319/H335), the structural presence of a primary aliphatic amine attached to a lipophilic halogenated ring necessitates handling precautions closer to those for corrosives and sensitizers .

Core Hazard Profile:

  • Inhalation: High risk of respiratory tract irritation.[1]

  • Skin/Eye: Caustic potential.[1] Primary amines can cause severe eye damage (Category 1) even if labeled as Irritant (Category 2A).[1]

  • Reactivity: Hygroscopic and reactive with atmospheric CO₂ (forms carbamates).[1]

Strategic Risk Assessment & PPE Matrix

The Scientific Logic: Standard nitrile gloves often provide insufficient protection against aliphatic amines during prolonged contact.[1] Amines can permeate nitrile rubber.[1] Furthermore, the lipophilic nature of the 4-chloro-3-fluorophenyl moiety may facilitate skin absorption.[1] Therefore, a double-barrier system is the only self-validating safety protocol.[1]

PPE Selection Matrix
Protection ZoneStandard Handling (<100 mg)Scale-Up / Synthesis (>1 g)Technical Rationale
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPrimary amines can cause irreversible corneal opacity.[1] Safety glasses are insufficient for liquids/solutions.[1]
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield) liner + Nitrile outerLaminate films resist amine permeation; Nitrile provides dexterity.[1]
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + N95 (if powder handling outside hood)Engineering controls are primary.[1] Use N95 only as backup for particulate dust.
Body Defense Standard Lab Coat (Cotton/Poly)Tyvek® Sleeves or Chemical ApronPrevent fabric saturation in case of spill.[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Solid State)

Context:[1] This compound is likely a solid.[1] Static charge and hygroscopicity are the enemies of both safety and purity.

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder flies.[1]

  • Transfer:

    • Do not use metal spatulas if the compound is potentially corrosive to metals (common with wet amines).[1] Use PTFE (Teflon) coated or high-grade stainless steel spatulas.[1]

    • Immediate Seal: Recap the vial immediately after sampling to prevent CO₂ absorption (carbamate formation).[1]

Phase B: Solubilization & Reaction Setup

Context: Dissolving the amine increases the risk of splash and permeation.

  • Solvent Choice: When dissolving in DCM (Dichloromethane) or DMF, permeation rates through gloves increase drastically.[1]

    • Protocol: If using DCM, Silver Shield/Laminate gloves are mandatory .[1]

  • Inert Atmosphere:

    • Purge reaction vessels with Nitrogen or Argon before adding the amine.[1]

    • Why? This prevents the formation of insoluble carbonate salts that can occlude lines or affect stoichiometry.

Phase C: Spill & Exposure Response

Self-Validating System: Prepare the neutralization agent before starting work.[1]

  • Spill Kit Requirement: Universal absorbent pads + Weak Acid Neutralizer (Citric acid or dilute Acetic acid).[1]

  • Skin Contact:

    • Flush: Immediate water rinse (15 mins).

    • Neutralize: Do not use vinegar on skin (exothermic risk).[1] Stick to copious water.[1][6]

  • Eye Contact:

    • Time is Tissue: Flush for a full 15 minutes. Hold eyelids open.

    • Seek Medical: Primary amines require ophthalmological evaluation even if pain subsides.[1]

Handling Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on the state of the chemical.

HandlingWorkflow Start Start: Handling 1-(4-Chloro-3-fluorophenyl) cyclopentanemethanamine StateCheck Check Physical State Start->StateCheck SolidHandling Solid / Powder StateCheck->SolidHandling Weighing LiquidHandling Solution / Reaction Mix StateCheck->LiquidHandling Dissolving HoodReq MANDATORY: Chemical Fume Hood SolidHandling->HoodReq LiquidHandling->HoodReq GloveCheck Glove Selection Logic HoodReq->GloveCheck StandardGloves Double Nitrile Gloves (Change every 30 mins) GloveCheck->StandardGloves Dry Powder / Aqueous HighRiskGloves Laminate Liner + Nitrile Outer GloveCheck->HighRiskGloves DCM / DMF / Scale >1g Waste Disposal: Segregated Organic Base Waste StandardGloves->Waste HighRiskGloves->Waste

Figure 1: Decision logic for PPE selection based on physical state and solvent context.[1]

Waste Disposal & Deactivation[1]

Disposal Class: Organic Base / Amine Waste .[1]

  • Segregation: Do not mix with acid waste streams.[1] The heat of neutralization can cause container pressurization or explosion.[1]

  • Container: Use HDPE (High-Density Polyethylene) or Glass.[1] Avoid metal containers if corrosion is suspected.[1]

  • Labeling: Clearly mark as "Halogenated Organic Amine" – the halogen content (Chloro/Fluoro) often requires specific high-temperature incineration protocols at the waste facility.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 2089728-80-1. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. Retrieved from [Link][1]

Sources

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